Scaffold Analysis, Synthetic Methodology, and Medicinal Chemistry Utility Executive Summary 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline is a specialized secondary amine building block used in the synthesis of bioa...
Author: BenchChem Technical Support Team. Date: February 2026
Scaffold Analysis, Synthetic Methodology, and Medicinal Chemistry Utility
Executive Summary
3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline is a specialized secondary amine building block used in the synthesis of bioactive small molecules.[1] It represents a strategic "linker-headgroup" motif in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors and GPCR modulators.[1]
The molecule combines a lipophilic, metabolically blocked aniline core (3-fluoro-4-methyl) with a polar aromatic isoxazole moiety.[1] This specific architecture allows for simultaneous hydrophobic interactions and hydrogen-bond networking within protein binding pockets.[1] This guide provides a comprehensive technical breakdown of its structural properties, validated synthetic protocols, and application in medicinal chemistry.[2][3]
Structural Analysis & Physicochemical Profile
Molecular Architecture
The molecule consists of two distinct aromatic domains linked by a flexible methylene bridge (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
).
Domain A (The Aniline Core): The 3-fluoro-4-methylphenyl ring.[1]
Fluorine (C3): Acts as a metabolic block, preventing oxidative metabolism at the ortho-position. It also modulates the pKa of the aniline nitrogen via inductive electron withdrawal (
), reducing basicity compared to non-fluorinated analogues.
Methyl (C4): Provides a hydrophobic handle for van der Waals interactions and increases overall lipophilicity (
).
Domain B (The Heterocycle): The 1,2-oxazol-4-yl (isoxazole) ring.[1]
Bioisosterism: The isoxazole ring serves as a bioisostere for amide or ester groups but with improved metabolic stability.
Interaction Profile: The ring oxygen and nitrogen act as weak Hydrogen Bond Acceptors (HBA), crucial for orienting the molecule in solvent-exposed regions of a target protein.
Reduced basicity due to F-substitution; less likely to be protonated at physiological pH.[1]
Synthetic Methodology
The most robust route to this scaffold is Reductive Amination . This approach avoids the risks of over-alkylation associated with direct nucleophilic substitution using alkyl halides.
Retrosynthetic Analysis
The strategic disconnection occurs at the
bond, revealing two commercially available precursors:
Figure 1: Retrosynthetic disconnection strategy isolating the key building blocks.
Protocol: Reductive Amination
Reaction Rationale:
Direct condensation forms an imine intermediate, which is subsequently reduced.[6][7] Sodium triacetoxyborohydride (
) is the preferred reducing agent because it is mild enough to reduce the imine without reducing the isoxazole ring (which is sensitive to catalytic hydrogenation) or the aldehyde (chemoselective for imines).
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Step-by-Step Methodology:
Imine Formation:
In a dry round-bottom flask, dissolve 3-Fluoro-4-methylaniline (10 mmol) and Isoxazole-4-carbaldehyde (11 mmol) in anhydrous DCE (40 mL).
Add Acetic Acid (10-20 mmol).[1] The acid catalyzes the formation of the iminium ion.
Stir at room temperature for 1–2 hours under nitrogen atmosphere. Checkpoint: Monitor by TLC or LC-MS for the disappearance of the starting aniline.[1]
Reduction:
Cool the mixture to 0°C.
Add
(15 mmol) portion-wise over 15 minutes.
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
Quench & Workup:
Quench the reaction by slowly adding saturated aqueous
solution until pH ~8.
Extract the aqueous layer with DCM (
mL).
Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo.
Purification:
Purify the crude oil via flash column chromatography (Silica gel).
Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc).
Expected Yield: 75–85%.
Figure 2: Synthetic workflow for the reductive amination process.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The isoxazole ring is a critical feature of this scaffold. It acts as a bioisostere for phenyl rings or carboxylic acid derivatives.
Metabolic Hardening: Unlike a phenyl ring, the isoxazole is less prone to CYP450-mediated oxidation.
Fluorine Effect: The fluorine atom on the aniline ring blocks the para-position relative to the amine (or ortho to the methyl), a common "soft spot" for metabolic hydroxylation. This significantly extends the half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) of the molecule in microsomal stability assays.
Kinase Inhibitor Design
This scaffold mimics the structure of Type I/II kinase inhibitors.
Hinge Binding: The secondary amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) can function as a hydrogen bond donor to the kinase hinge region.
Gatekeeper Interaction: The 3-fluoro-4-methyl motif is sized to fit into hydrophobic pockets adjacent to the gatekeeper residue (e.g., T338 in c-Src or T315 in Abl), where the fluorine can engage in multipolar interactions with the protein backbone.[1]
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained:
Single peak around -110 to -120 ppm (typical for aryl fluorides).[1]
LC-MS:
ESI+ mode:
peak at ~207.1.
References
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]
Pinho e Melo, T. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry.
A Technical Guide to the Physicochemical Characterization of 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline
Abstract This technical guide provides a comprehensive framework for the physicochemical characterization of 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline (CAS No. 1184567-88-1), a compound of interest in contempora...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline (CAS No. 1184567-88-1), a compound of interest in contemporary drug discovery and medicinal chemistry. Given the absence of extensive published experimental data for this specific molecule, this document serves as both a repository of predicted properties and a detailed methodological guide for researchers. It is designed for scientists and drug development professionals, offering field-proven protocols for determining critical parameters such as melting point, pKa, lipophilicity (logP), and aqueous solubility. Furthermore, this guide outlines the anticipated spectroscopic signatures (NMR, FT-IR, MS) to aid in structural confirmation and purity assessment. The overarching goal is to empower researchers with the foundational knowledge and practical workflows required to thoroughly characterize this and structurally related novel chemical entities.
Introduction and Molecular Overview
3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline is a substituted aniline derivative incorporating a 1,2-oxazole moiety. Its structure combines a fluorinated aromatic amine, a core feature in many bioactive molecules, with a five-membered heterocyclic ring system known to modulate physicochemical and pharmacological properties.[1][2] The strategic placement of a fluorine atom and a methyl group on the aniline ring, along with the N-alkylation by an oxazolylmethyl group, is anticipated to significantly influence its steric and electronic profile.
Understanding the physicochemical properties of this molecule is paramount for any drug development campaign. These parameters—solubility, lipophilicity, and ionization state (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy. This guide provides the necessary theoretical and practical tools for a comprehensive evaluation.
In the absence of empirical data, computational models provide valuable initial estimates of a compound's behavior. The following properties were predicted using established algorithms and are presented as a baseline for experimental verification.
The secondary aniline nitrogen is the most basic site. Its basicity is significantly reduced by the electron-withdrawing effects of the aromatic ring and the adjacent fluorine atom. The oxazole nitrogen is very weakly basic (pKa < 0).
The molecule possesses both hydrophobic (fluorotoluene) and moderately polar (N-substituted oxazole) regions, resulting in an intermediate lipophilicity. This value suggests moderate permeability across biological membranes.
The predicted logS corresponds to a solubility of approximately 60-80 mg/L. This suggests the compound is 'sparingly soluble' to 'slightly soluble'. Solubility is expected to be pH-dependent, increasing at pH values below the pKa of the protonated amine.
Methodologies for Experimental Determination
The following protocols are standardized procedures adapted for the specific characterization of 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline.
Melting Point Determination (Capillary Method)
The melting point provides a crucial indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound.[10]
Protocol:
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
Capillary Loading: Load the powdered sample into a sealed-end capillary tube to a height of 2-3 mm.
Measurement: Place the capillary in a calibrated melting point apparatus.[11][12]
Heating: Heat rapidly to ~10 °C below the expected melting point, then reduce the ramp rate to 1-2 °C per minute.
Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear). The melting range is T_onset to T_clear.[13]
pKa Determination (Potentiometric Titration)
This method directly measures the pH at which the compound is 50% ionized, providing an accurate pKa value.[14]
Protocol:
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in a co-solvent/water mixture (e.g., 20% methanol in water) to ensure solubility.
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated electrode.
Data Collection: Record pH values at regular, small volume increments of the added titrant.
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point of the titration curve.[15]
Lipophilicity Determination (logP by Shake-Flask Method)
The octanol-water partition coefficient (P) is the gold standard for measuring lipophilicity.[16]
Protocol:
Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by mixing and allowing them to separate for 24 hours.
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Calculation: Calculate logP using the formula: logP = log([Concentration]_octanol / [Concentration]_aqueous).
This method determines the thermodynamic equilibrium solubility, which is critical for pre-formulation studies.[17]
Protocol:
Suspension Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
Quantification: Dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Result: The measured concentration is the equilibrium solubility at the specified pH and temperature.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.[18][19][20]
¹H NMR:
Aromatic Region (δ 6.5-8.0 ppm): Expect complex multiplets for the protons on the substituted aniline ring. The fluorine atom will cause additional splitting (²J_HF, ³J_HF, ⁴J_HF).
Oxazole Protons (δ 7.0-8.5 ppm): Two singlets or narrow doublets are expected for the two protons on the oxazole ring.
Methylene Protons (-CH₂-) (δ ~4.5 ppm): A singlet or doublet (if coupled to the N-H proton, though this is often broadened) corresponding to the two protons of the methylene bridge.
Methyl Protons (-CH₃) (δ ~2.2 ppm): A singlet corresponding to the three protons of the methyl group on the aniline ring.
Amine Proton (N-H): A broad singlet, variable chemical shift depending on solvent and concentration.
¹³C NMR:
Aromatic Carbons (δ 110-150 ppm): Multiple signals expected. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹J_CF ≈ 240-250 Hz).
Oxazole Carbons (δ 120-160 ppm): Three distinct signals for the oxazole ring carbons.
Methylene Carbon (-CH₂-) (δ ~40-50 ppm): One signal.
Methyl Carbon (-CH₃) (δ ~15-20 ppm): One signal.
¹⁹F NMR:
A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify key functional groups.[21][22][23]
N-H Stretch: A sharp to moderately broad band around 3350-3450 cm⁻¹ for the secondary amine.
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches (methyl, methylene) just below 3000 cm⁻¹.
C=N and C=C Stretches: A series of bands in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring and the oxazole ring.
C-F Stretch: A strong, characteristic band in the 1100-1300 cm⁻¹ region.
C-O-N Stretch (Oxazole): Bands in the fingerprint region (900-1200 cm⁻¹) associated with the oxazole ring vibrations.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns, confirming the compound's identity.[24][25][26]
Molecular Ion (M⁺): The primary ion observed should correspond to the molecular weight of the compound (m/z = 222.22 for the neutral molecule, or 223.23 for the protonated molecule [M+H]⁺ in ESI-MS).
Key Fragmentation Pathways:
Benzylic Cleavage: The most likely fragmentation is the cleavage of the C-N bond between the methylene bridge and the aniline nitrogen, resulting in a stable oxazolylmethyl cation (m/z ~82) and a 3-fluoro-4-methylaniline radical cation (m/z ~125).
Loss of small molecules: Fragmentation of the oxazole ring can lead to the loss of CO, HCN, or other small neutral molecules.
Safety and Handling
While no specific safety data exists for the title compound, it should be handled with care, assuming it possesses hazards similar to its aniline precursor.
3-Fluoro-4-methylaniline: This precursor is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[27]
Recommended Precautions: Handle the compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust or vapors and prevent skin and eye contact.
Conclusion
This guide establishes a comprehensive framework for the systematic physicochemical characterization of 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline. By combining robust computational predictions with detailed, field-proven experimental protocols, researchers are equipped to generate the critical data necessary for advancing this molecule through the drug discovery pipeline. The outlined methodologies for determining melting point, pKa, logP, solubility, and spectroscopic identity are fundamental to building a complete profile of this novel chemical entity, ensuring both scientific integrity and regulatory compliance.
References
Benchchem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved February 14, 2026.
Palmer, M. H., & Ridley, T. (2008). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. Journal of Molecular Structure, 892(1-3), 263-276.
CD Formulation. (n.d.). Melting Point Test. Retrieved February 14, 2026.
Paulson, G. D., & Portnoy, J. W. (1978). Mass Spectra of Aniline Glucuronides. Biomedical Mass Spectrometry, 5(6), 409-412.
Lewis, D. F. V., Jacobs, M. N., & Parke, D. V. (1998). Structure–metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica, 28(12), 1171-1185.
Omni Calculator. (n.d.).
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-4-methylaniline.
ChemAxon. (n.d.). Solubility prediction. Retrieved February 14, 2026.
Sorkun, M. C., Koelman, J. M. V. A., & Er, S. (2020). AqSolPred-web: Online solubility prediction tool. GitHub.
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved February 14, 2026.
bio.tools. (n.d.). MolGpKa. Retrieved February 14, 2026.
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved February 14, 2026.
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved February 14, 2026.
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
Kumar, A., Singh, P. K., & Kumar, S. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 213-221.
ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c)
ResolveMass Laboratories Inc. (n.d.).
ChemicalBook. (n.d.). Isoxazole(288-14-2) IR Spectrum. Retrieved February 14, 2026.
Pedretti, A., & Vistoli, G. (n.d.). Virtual logP On-line. Retrieved February 14, 2026.
ChemicalBook. (n.d.). 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline CAS#: 1184567-88-1. Retrieved February 14, 2026.
Wang, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(1), 350.
ResearchGate. (n.d.). FTIR spectrum of the synthesized compound 3g. Retrieved February 14, 2026.
molecular weight and formula of 3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline
An In-Depth Technical Guide to 3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline Abstract: This document provides a comprehensive technical overview of 3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline, a compound of inter...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline
Abstract: This document provides a comprehensive technical overview of 3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline, a compound of interest in medicinal chemistry and drug discovery. By leveraging the structural attributes of both fluorinated anilines and the isoxazole heterocycle, this molecule represents a pertinent scaffold for the development of novel therapeutic agents. This guide delineates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via reductive amination, and outlines a robust methodology for its structural characterization and purity assessment. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to synthesize, verify, and utilize this compound in a research setting.
Core Molecular Profile
The fundamental identity of a chemical compound is rooted in its structure, formula, and molecular weight. These parameters dictate its physical properties, reactivity, and potential biological interactions. 3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline is a compound that merges a substituted aniline core with a biologically significant isoxazole moiety.
Physicochemical and Structural Data
The key quantitative and identifying data for the target compound are summarized below. The molecular formula was determined by combining the atomic composition of the 3-fluoro-4-methylaniline precursor (C₇H₈FN)[1][2] with the isoxazol-4-ylmethyl group (C₄H₄NO) and accounting for the formation of the secondary amine linkage.
Property
Value
Source
Chemical Formula
C₁₁H₁₁FN₂O
Calculated
Molecular Weight
206.22 g/mol
Calculated
IUPAC Name
3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline
IUPAC Nomenclature
CAS Number
Not available
N/A
Canonical SMILES
CC1=C(C=C(F)C=C1)NCC2=CON=C2
Calculated
Chemical Structure Visualization
The two-dimensional structure of the molecule is presented below, illustrating the connectivity of the 3-fluoro-4-methylaniline and the isoxazol-4-ylmethyl groups.
Caption: 2D Structure of 3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline.
Scientific Context and Significance
The rationale for synthesizing and studying this specific molecule lies in the proven pharmacological importance of its constituent parts.
The Fluorinated Aniline Core: Halogenated anilines are fundamental building blocks in the synthesis of a vast array of industrial and pharmaceutical compounds.[3] The inclusion of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability, making it a common strategy in drug design.
The Isoxazole Moiety: Isoxazoles are five-membered heterocyclic compounds that feature prominently in medicinal chemistry due to their wide spectrum of biological activities.[4][5][6] Derivatives of isoxazole have been developed as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents.[4][5][6][7] This heterocycle serves as a versatile scaffold that can be readily functionalized to optimize therapeutic potential.[7]
The combination of these two moieties in 3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline creates a novel chemical entity with potential for exploration in various drug discovery programs.
Synthetic Strategy: A Protocol for Reductive Amination
The formation of the C-N bond linking the aniline and isoxazole fragments is a critical step. Reductive amination is a highly efficient and widely used method for this transformation, involving the reaction of an amine with a carbonyl compound (in this case, an aldehyde) in the presence of a reducing agent. This approach was selected for its reliability and high yield in similar syntheses involving isoxazole derivatives.[8]
Synthesis Workflow Diagram
The overall process, from starting materials to the final, purified product, is outlined in the workflow diagram below.
Navigating the Metabolic Maze: A Technical Guide to the Stability of Fluorinated Aniline Isoxazoles
Foreword: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, the inherent r...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, the inherent resistance of a compound to biotransformation by the body's enzymatic machinery, directly influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[1][2] Poor metabolic stability can lead to rapid clearance, diminishing a drug's efficacy and leading to the costly failure of promising candidates in later developmental stages.[3] This guide provides an in-depth exploration of the metabolic stability of a particularly relevant chemical class: fluorinated aniline isoxazoles. This scaffold is of significant interest in medicinal chemistry, and understanding its metabolic liabilities and how to mitigate them is crucial for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of drug metabolism, the profound influence of fluorination, and provide detailed, field-proven protocols for assessing metabolic stability, ensuring a robust and reliable evaluation of your drug candidates.
Chapter 1: The Engine Room of Biotransformation: Principles of Drug Metabolism
The body metabolizes xenobiotics, including drugs, primarily in the liver, through a series of enzymatic reactions broadly categorized into Phase I and Phase II metabolism.[4]
Phase I Reactions: These reactions introduce or unmask polar functional groups (e.g., hydroxyl, amine) on the drug molecule, making it more water-soluble.[4] The primary enzymes responsible for Phase I metabolism belong to the Cytochrome P450 (CYP450) superfamily.[5]
Phase II Reactions: In this phase, the modified drug or its Phase I metabolite is conjugated with endogenous molecules like glucuronic acid, sulfate, or glutathione. This further increases water solubility, facilitating excretion from the body.[4]
The interplay between these phases determines the rate and pathways of a drug's clearance. For the fluorinated aniline isoxazole scaffold, several metabolic "hot spots" are of particular interest.
Chapter 2: The Fluorine Factor: A Double-Edged Sword in Metabolic Stability
The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance various properties, including metabolic stability.[6][7] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by CYP450 enzymes.[6][8]
Key Effects of Fluorination:
Metabolic Shielding: Placing a fluorine atom at a metabolically vulnerable position can effectively "block" enzymatic attack, preventing hydroxylation or other oxidative transformations.[7]
Altered Electronics: Fluorine is the most electronegative element, and its introduction can significantly alter the electronic properties of a molecule. This can impact the pKa of nearby functional groups, influencing their ionization state and interaction with enzyme active sites.[6]
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can affect its binding affinity to metabolic enzymes.[7]
However, the influence of fluorine is not always straightforward. While often enhancing stability, in some contexts, it can alter metabolic pathways in unexpected ways or increase lipophilicity, potentially leading to other undesirable properties.[7][8] A thorough understanding of the specific molecular context is therefore essential.
Chapter 3: Deconstructing the Scaffold: Metabolic Pathways of Aniline and Isoxazole Moieties
Aniline Metabolism: The aniline moiety is susceptible to several metabolic transformations, primarily mediated by CYP450 enzymes. Common pathways include:
Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring, typically at the para-position.[9]
N-Oxidation and N-Dealkylation: Oxidation of the nitrogen atom or removal of alkyl groups attached to the nitrogen.[10]
The presence and position of fluorine on the aniline ring can influence the regioselectivity of these reactions.[11]
Isoxazole Metabolism: The isoxazole ring, while generally stable, can undergo metabolic cleavage. A notable pathway is reductive ring opening, which can be a major clearance pathway for some isoxazole-containing drugs.[12][13] The substituents on the isoxazole ring play a critical role in determining its susceptibility to metabolic attack.
Chapter 4: In the Lab: Gold-Standard In Vitro Protocols for Assessing Metabolic Stability
To experimentally determine the metabolic stability of fluorinated aniline isoxazoles, a series of well-established in vitro assays are employed. These assays provide crucial data on intrinsic clearance (Clint), a measure of the inherent ability of the liver to metabolize a drug.[14]
Human Liver Microsomal (HLM) Stability Assay
This is a high-throughput and cost-effective assay used in early drug discovery to assess Phase I metabolic stability.[15] Liver microsomes are subcellular fractions containing a high concentration of CYP450 enzymes.[16]
Experimental Workflow for HLM Assay
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
Detailed Protocol:
Preparation:
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4).[17][18]
Prepare a solution of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which is essential for CYP450 activity.[15]
Incubation:
Pre-incubate the test compound (final concentration typically 1 µM) with the microsomal suspension at 37°C for a short period to allow for temperature equilibration.[17]
Initiate the metabolic reaction by adding the NADPH solution.
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[16]
Quenching and Sample Preparation:
Immediately stop the reaction by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard (IS) for analytical normalization.[15]
Vortex and centrifuge the samples to precipitate the proteins.
Analysis:
Transfer the supernatant to an analysis plate.
Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
Hepatocyte Stability Assay
For a more comprehensive assessment of metabolic stability, including both Phase I and Phase II pathways, primary hepatocytes are used.[16] Hepatocytes are the main cell type in the liver and contain a full complement of metabolic enzymes.[14]
Typical Assay Conditions for Metabolic Stability Studies
Chapter 5: Unveiling the Metabolites: Analytical Techniques
LC-MS/MS is the cornerstone analytical technique for metabolic stability studies.[19] It offers the high sensitivity and specificity required to quantify the disappearance of the parent drug and to identify the metabolites formed.[20] High-resolution mass spectrometry (HRMS) is particularly powerful for elucidating the structures of unknown metabolites.[21]
Metabolite Identification (MetID) Workflow
Caption: General workflow for metabolite identification (MetID) using LC-MS/MS.
Chapter 6: From Data to Decisions: Analysis and Interpretation
The data from metabolic stability assays are used to calculate key pharmacokinetic parameters:
Half-life (t½): The time it takes for the concentration of the parent compound to decrease by half.
Intrinsic Clearance (Clint): The rate of metabolism in the in vitro system, typically expressed in µL/min/mg of microsomal protein or µL/min/million cells.[22]
These in vitro data are then used in various models to predict in vivo human pharmacokinetic parameters, such as hepatic blood clearance and bioavailability.[14] This predictive power is crucial for selecting the most promising drug candidates to advance into further preclinical and clinical studies.[4]
Chapter 7: The Future is Digital: In Silico Prediction of Metabolic Stability
In addition to experimental methods, computational or in silico models are increasingly used to predict metabolic stability early in the drug design process. Machine learning and deep learning algorithms can be trained on large datasets of known drug metabolism to predict the sites of metabolism (SOMs) on a new molecule and to estimate its clearance rate.[23] These predictive models help medicinal chemists prioritize which compounds to synthesize and test, thereby accelerating the drug discovery cycle.[24]
Conclusion: A Holistic Approach to Optimizing Metabolic Stability
The metabolic stability of fluorinated aniline isoxazoles is a complex interplay of the inherent properties of the aniline and isoxazole rings and the modulating effects of fluorine substitution. A successful drug discovery program requires a multi-faceted approach, combining a deep understanding of metabolic pathways, the strategic use of fluorination to block metabolic soft spots, and robust in vitro experimental evaluation. By integrating detailed experimental protocols with predictive in silico tools, researchers can efficiently identify and optimize compounds with favorable pharmacokinetic profiles, ultimately increasing the probability of developing safe and effective medicines.
References
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved February 13, 2026, from [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved February 13, 2026, from [Link]
International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 13, 2026, from [Link]
Certara. (n.d.). Harnessing Advanced Predictive Models to Propel Drug Metabolism and Pharmacokinetics. Retrieved February 13, 2026, from [Link]
Cui, L., Lu, H., & Lee, Y. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. RSC Advances, 4(59), 31059-31070. [Link]
Hughes, T. B., Miller, G. P., Swamidass, S. J., & Reker, D. (2021). Machine learning models in the prediction of drug metabolism: Challenges and future perspectives. Journal of Chemical Information and Modeling, 61(11), 5285-5296. [Link]
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved February 13, 2026, from [Link]
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved February 13, 2026, from [Link]
Bhattarai, P., Trombley, T. G., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
Oxford Academic. (2024, July 31). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Retrieved February 13, 2026, from [Link]
Tran, N. T., Nguyen, T. H., & Le, L. (2023). Artificial Intelligence in Drug Metabolism and Excretion Prediction: Recent Advances, Challenges, and Future Perspectives. Pharmaceuticals, 16(4), 589. [Link]
Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved February 13, 2026, from [Link]
Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved February 13, 2026, from [Link]
Stiborova, M., Hodek, P., & Frei, E. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Cancer Letters, 113(1-2), 143-148. [Link]
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved February 13, 2026, from [Link]
Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry; Availability. Retrieved February 13, 2026, from [Link]
Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European Journal of Pharmaceutical Sciences, 31(3-4), 139-153. [Link]
ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved February 13, 2026, from [Link]
ResearchGate. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved February 13, 2026, from [Link]
ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved February 13, 2026, from [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved February 13, 2026, from [Link]
BS Publications. (n.d.). Guidance for Industry. Retrieved February 13, 2026, from [Link]
Barton, H. A., & Marletta, M. A. (1994). Comparison of aniline hydroxylation by hemoglobin and microsomal cytochrome P450 using stable isotopes. Toxicology Letters, 70(2), 147-153. [Link]
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved February 13, 2026, from [Link]
FDA. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved February 13, 2026, from [Link]
Waters. (n.d.). Applications of LC/MS in Qualitative Drug Metabolite Studies. Retrieved February 13, 2026, from [Link]
Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved February 13, 2026, from [Link]
Zhang, D., Raghavan, N., Chen, S. Y., Zhang, H., Quan, M., Lecureux, L., ... & He, K. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition, 36(2), 303-315. [Link]
van der Aar, E. M., de Jager, M. H., Meijerman, I., van der Plas, R. M., & Vermeulen, N. P. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-1248. [Link]
Sch-rer, A., & Guengerich, F. P. (2014). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Chembiochem, 15(16), 2414-2422. [Link]
BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved February 13, 2026, from [Link]
Valicherla, G. R., Hedstrom, L., & Cuny, G. D. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3615. [Link]
Patsnap. (2025, May 9). How Does LC-MS Identify Proteins and Metabolites?. Retrieved February 13, 2026, from [Link]
WUR eDepot. (n.d.). Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives. Retrieved February 13, 2026, from [Link]
ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved February 13, 2026, from [Link]
RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved February 13, 2026, from [Link]
ResearchGate. (n.d.). Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective. Retrieved February 13, 2026, from [Link]
PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved February 13, 2026, from [Link]
MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved February 13, 2026, from [Link]
RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved February 13, 2026, from [Link]
Technical Data & Safety Profile: 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline
This technical guide provides an in-depth safety and handling profile for 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline , a specialized intermediate used in medicinal chemistry.[1] [1][2] Executive Summary 3-fluoro-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth safety and handling profile for 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline , a specialized intermediate used in medicinal chemistry.[1]
[1][2]
Executive Summary
3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline (CAS: 1184567-88-1) is a secondary amine building block featuring a fluorinated aniline core coupled to an isoxazole ring.[1][2][3] It is primarily utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial agents, where the isoxazole moiety serves as a bioisostere for amide or ester linkages.[1]
Due to the presence of the fluorinated aniline substructure, this compound must be handled as a high-potency intermediate .[1] Its safety profile is dominated by the risks of acute toxicity and potential methemoglobinemia characteristic of aniline derivatives.[1]
Soluble in DMSO, Methanol, DCM; Low solubility in water
pKa (Predicted)
~4.5 (Aniline nitrogen)
LogP (Predicted)
~2.3
Structural Analysis
The molecule consists of two distinct domains:
Nucleophilic Domain: A 3-fluoro-4-methylaniline core.[1] The fluorine atom at the meta position decreases the basicity of the amine (via inductive electron withdrawal) while increasing metabolic stability against ring oxidation.[1]
Electrophilic/Binding Domain: An isoxazole ring linked via a methylene bridge.[1] This heterocyclic ring is sensitive to strong bases and reducing agents.[1]
Hazard Identification (GHS Classification)
Note: Specific toxicological data for this exact CAS is limited.[1] The classification below is derived from Structure-Activity Relationships (SAR) based on the highly toxic precursor 3-Fluoro-4-methylaniline (CAS 452-77-7).
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Synthesis & Reaction Pathways[1][7][8][9][10]
Understanding the synthesis provides insight into impurities and reactivity.[1] The most common route involves the reductive amination of 3-fluoro-4-methylaniline with isoxazole-4-carbaldehyde.[1]
Diagram 1: Synthesis & Reactivity Workflow
Caption: Reductive amination pathway.[1] The toxicity of the starting aniline (Red) necessitates strict containment of the final product (Green).
Handling, Storage, & Stability[4]
Protocol: Inert Handling
The secondary amine is susceptible to oxidation, and the isoxazole ring can degrade under strongly basic conditions.[1]
Visualization: UV (254 nm).[1] The aniline moiety should quench fluorescence strongly.[1]
Validation: If a baseline spot (polar impurity) appears, it indicates oxidation (N-oxide formation) or hydrolysis.[1] Recrystallize from Ethanol/Heptane if purity <95%.[1]
Emergency Response & Toxicology Mechanisms
Mechanism of Action (Toxicity)
Anilines require bioactivation to exert toxicity.[1] The N-hydroxylation of the aniline nitrogen leads to the formation of reactive metabolites that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), causing tissue hypoxia.[1]
Diagram 2: Metabolic Activation Pathway[1]
Caption: Bioactivation pathway leading to methemoglobinemia.[1] The fluorine atom may slow this process but does not eliminate the risk.[1]
First Aid Measures
Inhalation: Move to fresh air. If lips turn blue (cyanosis), administer oxygen immediately.[1]
Skin Contact: Wash with polyethylene glycol 400 (PEG 400) followed by soap and water.[1] Reasoning: PEG 400 solubilizes lipophilic anilines better than water alone.[1]
Ingestion: Do NOT induce vomiting. Transport to ER immediately.
Strategic Integration of Fluorinated Isoxazoles in Medicinal Chemistry
Executive Summary: The Fluorine Effect on the Isoxazole Core In modern drug discovery, the isoxazole ring is a "privileged scaffold," serving as a rigid bioisostere for amides and esters while offering unique hydrogen-bo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Effect on the Isoxazole Core
In modern drug discovery, the isoxazole ring is a "privileged scaffold," serving as a rigid bioisostere for amides and esters while offering unique hydrogen-bonding vectors. However, the native isoxazole ring often suffers from metabolic liabilities, particularly reductive ring opening.
The strategic incorporation of fluorine—specifically trifluoromethyl (
) or direct fluorine () substituents—transforms this scaffold. It modulates the of the heterocycle, blocks metabolic soft spots (P450 oxidation), and alters the dipole moment to fine-tune binding affinity. This guide details the technical architecture for synthesizing and deploying fluorinated isoxazoles, moving beyond basic chemistry into application-specific protocols.
The primary failure mode for isoxazole-containing drugs is the reductive cleavage of the N–O bond, often catalyzed by P450 enzymes or base-mediated mechanisms.
Non-fluorinated Isoxazoles: The C3 and C5 positions are susceptible to metabolic oxidation. Furthermore, the N–O bond is prone to reductive cleavage (ring opening), forming
-cyanoenols.
Fluorinated Isoxazoles: Introducing a
group at the C3 position significantly strengthens the ring's oxidative stability. The strong electron-withdrawing nature of the group lowers the HOMO energy of the aromatic system, making it less susceptible to electrophilic attack by Cytochrome P450 species (specifically the high-valent Iron-Oxo species).
Bioactivation Mechanism: The Leflunomide Case
Understanding the stability profile is best illustrated by Leflunomide , a prodrug that relies on isoxazole ring opening to become active.
Figure 1: The metabolic activation pathway of Leflunomide.[1] Fluorination at specific positions can arrest this pathway, turning a prodrug motif into a stable drug candidate.
Synthetic Architecture: Constructing the Core
The synthesis of fluorinated isoxazoles presents regioselectivity challenges. The choice of method depends strictly on whether the fluorine moiety is required at the C3, C4, or C5 position.
Comparative Synthetic Strategies
Method
Target Scaffold
Key Reagents
Regiocontrol
[3+2] Cycloaddition
3-CF3-Isoxazoles
Trifluoroacetohydroximoyl chloride + Alkyne
High: Favors 3,5-disubstitution due to steric/electronic matching.
Claisen Condensation
5-CF3-Isoxazoles
Ethyl trifluoroacetate + Ketone +
Variable: pH-dependent. Acidic media favors 5-CF3; Basic media can lead to mixtures.
Late-Stage Fluorination
4-F-Isoxazoles
3,5-Disubstituted Isoxazole + Selectfluor
High: Electrophilic fluorination occurs at the most electron-rich C4 position.
Decision Matrix for Synthetic Route Selection
Figure 2: Strategic decision tree for selecting the optimal synthetic pathway based on substitution pattern.
Detailed Experimental Protocol
Route A: Regioselective Synthesis of 3-(Trifluoromethyl)isoxazoles
This protocol utilizes the in situ generation of trifluoroacetonitrile oxide. This is preferred over isolating the unstable nitrile oxide intermediate, enhancing safety and yield.
Precursor Formation: Trifluoroacetaldehyde oxime is chlorinated to form the hydroximoyl chloride.
Dipole Generation: Base-mediated dehydrochlorination generates the reactive 1,3-dipole (nitrile oxide) in situ.
Cycloaddition: The dipole undergoes a [3+2] cycloaddition with the alkyne. The electron-withdrawing
group directs the nucleophilic oxygen of the dipole to the more substituted carbon of the alkyne, but steric bulk usually enforces the 3,5-disubstituted product.
Dissolve trifluoroacetaldehyde ethyl hemiacetal (10 mmol) in methanol/water (1:1).
Add
(1.1 equiv) and NaOH (1.1 equiv). Stir at RT for 4 hours.
Checkpoint: Monitor by TLC. Product is volatile; extract carefully with ether and use the crude oxime immediately.
Chlorination (Hydroximoyl Chloride Synthesis):
Dissolve the crude oxime in DMF (0.5 M concentration).
Cool to 0°C. Add NCS (1.1 equiv) portion-wise to avoid exotherm.
Why: NCS is a milder chlorinating agent than
gas, allowing better functional group tolerance.
Stir for 1 hour at RT.
[3+2] Cycloaddition (One-Pot):
Add the terminal alkyne (1.0 equiv) directly to the reaction mixture containing the hydroximoyl chloride.
Critical Step: Add
(1.2 equiv) dissolved in DMF dropwise over 30 minutes.
Causality: Slow addition of base keeps the concentration of the unstable nitrile oxide low, preventing dimerization to furoxans (a common side reaction) and favoring the cross-reaction with the alkyne.
Stir at RT for 12 hours.
Workup:
Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.
Purify via silica gel chromatography. 3-CF3 isoxazoles are typically less polar than their non-fluorinated analogs.
Emerging Technologies: C-H Activation
While [3+2] cycloaddition is the workhorse for building the ring, late-stage functionalization is evolving.
Photoredox C-H Fluorination:
Recent advances utilize photoredox catalysis to install fluorine directly onto the isoxazole ring.
Reagents:
(catalyst), Selectfluor (F source).
Conditions: Blue LED irradiation, MeCN, RT.
Selectivity: Favors the C4 position in 3,5-disubstituted systems due to electronic activation.
References
Mechanistic Insight into Leflunomide Metabolism
Kalgutkar, A. S., et al. (2003). In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-Inflammatory Agent Leflunomide. Drug Metabolism and Disposition.[2][3][4][8]
Synthetic Methodology (Fluorinated Isoxazoles)
Lozinskaya, N. A., et al. (2020). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles. Journal of Organic Chemistry.
General Isoxazole Chemistry & Drug Discovery
Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.
Metabolic Stability of Fluorinated Heterocycles
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
Application Note: A Detailed Protocol for the Synthesis of N-(isoxazol-4-ylmethyl)-3-fluoro-4-methylaniline via Reductive Alkylation
Abstract and Introduction Reductive amination, also known as reductive alkylation, stands as a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry.[1][2] This powe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract and Introduction
Reductive amination, also known as reductive alkylation, stands as a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry.[1][2] This powerful transformation enables the efficient construction of carbon-nitrogen bonds, converting aldehydes or ketones into primary, secondary, or tertiary amines.[3][4] The reaction's prevalence stems from its high fidelity, operational simplicity, and broad functional group tolerance, making it a preferred method over direct N-alkylation with alkyl halides, which is often plagued by over-alkylation and lower yields.[4]
This application note provides a comprehensive, field-proven protocol for the synthesis of a secondary amine, N-(isoxazol-4-ylmethyl)-3-fluoro-4-methylaniline, through the reductive alkylation of 3-fluoro-4-methylaniline and isoxazole-4-carbaldehyde. 3-Fluoro-4-methylaniline is a valuable building block in the development of pharmaceuticals and agrochemicals, with its fluorine substituent enhancing reactivity and metabolic stability.[5] Similarly, the isoxazole moiety is a key pharmacophore found in numerous bioactive compounds.[6]
We will detail a robust, one-pot procedure utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent. The causality behind experimental choices, a detailed mechanistic overview, and practical troubleshooting insights are provided to ensure successful implementation by researchers, scientists, and drug development professionals.
Principle and Rationale: The Choice of Reagents
The overall transformation involves the condensation of 3-fluoro-4-methylaniline with isoxazole-4-carbaldehyde to form a transient iminium ion, which is then selectively reduced to the target secondary amine.
The success of a one-pot reductive amination hinges on the choice of the reducing agent. The ideal reagent must reduce the intermediate iminium ion significantly faster than it reduces the starting aldehyde.[7] Stronger reducing agents like sodium borohydride (NaBH₄) would indiscriminately reduce the aldehyde to its corresponding alcohol, terminating the desired reaction pathway.[8]
For this protocol, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its advantages are numerous:
High Selectivity: NaBH(OAc)₃ is a mild reducing agent due to the steric bulk and electron-withdrawing effects of its three acetoxy groups.[9] It rapidly reduces iminium ions while reacting only sluggishly with aldehydes and ketones, permitting a convenient one-pot procedure where all reactants can be mixed from the outset.[7][9]
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require special handling precautions beyond those standard for moisture-sensitive reagents.
Broad Functional Group Tolerance: It is compatible with a wide array of functional groups, including esters, nitriles, and nitro groups, which are often sensitive to more reactive hydrides.[9]
Avoidance of Toxic Byproducts: Unlike its counterpart, sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ does not generate toxic cyanide waste streams, making it a safer and more environmentally benign option.[4]
A catalytic amount of acetic acid is often included to facilitate the initial condensation step by protonating the carbonyl oxygen, thereby activating the aldehyde toward nucleophilic attack by the amine and promoting the formation of the key iminium ion intermediate.[9]
Mechanism of Action
The reductive amination process occurs via a two-stage mechanism within a single reaction vessel.
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (3-fluoro-4-methylaniline) on the electrophilic carbonyl carbon of the aldehyde (isoxazole-4-carbaldehyde). This forms an unstable carbinolamine intermediate.[10] Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion.[8][11] This step is reversible.
Hydride Reduction: The highly electrophilic iminium ion is then irreversibly reduced by the selective hydride donor, sodium triacetoxyborohydride. The hydride attacks the carbon of the C=N bond, delivering a hydrogen atom and forming the final, stable secondary amine product.[11]
Caption: Mechanism of Reductive Amination.
Experimental Workflow and Detailed Protocol
The following section outlines the complete workflow from reagent preparation to product purification.
Caption: Experimental Workflow Diagram.
Materials and Reagents
Reagent/Material
Molecular Formula
MW ( g/mol )
CAS No.
Supplier Example
3-Fluoro-4-methylaniline
C₇H₈FN
125.14
452-77-7
TCI, Sigma-Aldrich
Isoxazole-4-carbaldehyde
C₄H₃NO₂
97.07
65373-53-7
SynHet, Combi-Blocks
Sodium Triacetoxyborohydride (STAB)
C₆H₁₀BNaO₆
211.94
56553-60-7
Sigma-Aldrich, Acros
Dichloromethane (DCM), Anhydrous
CH₂Cl₂
84.93
75-09-2
Fisher Scientific
Saturated Sodium Bicarbonate Solution
NaHCO₃
84.01
144-55-8
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
7487-88-9
VWR
Silica Gel (for chromatography)
SiO₂
60.08
7631-86-9
Sorbent Technologies
Step-by-Step Experimental Protocol
Note: This protocol is designed for a 0.5 mmol scale. It can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methylaniline (62.6 mg, 0.50 mmol, 1.0 equiv.).
Solvent and Aldehyde Addition: Add anhydrous dichloromethane (DCM, 5 mL). Stir until the amine is fully dissolved. To this solution, add isoxazole-4-carbaldehyde (48.5 mg, 0.50 mmol, 1.0 equiv.).
Imine Formation: Stir the resulting mixture at room temperature (20-25 °C) for 30 minutes to facilitate the formation of the intermediate imine. The solution may change color.
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (159 mg, 0.75 mmol, 1.5 equiv.) to the flask in three equal portions over 5 minutes. Caution: Addition may cause slight effervescence. Ensure adequate ventilation.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(isoxazol-4-ylmethyl)-3-fluoro-4-methylaniline.
Key Process Parameters and Data Summary
Parameter
Value / Description
Rationale / Notes
Stoichiometry
Amine:Aldehyde
1.0 : 1.0 equivalents
Ensures efficient pairing of reactants.
Reducing Agent
1.2 - 1.5 equivalents
An excess ensures complete reduction of the iminium ion and accounts for any minor decomposition by moisture.
Solvent
Anhydrous Dichloromethane (DCM)
Aprotic solvent that solubilizes reactants well. 1,2-Dichloroethane (DCE) is also a common alternative.[9]
Temperature
Room Temperature (20-25 °C)
Sufficient for both imine formation and reduction with NaBH(OAc)₃. No heating or cooling is typically required.
Reaction Time
4 - 16 hours
Highly dependent on substrate reactivity. Monitoring is crucial for determining the endpoint.
Work-up
Saturated NaHCO₃ quench
Neutralizes any remaining acid and quenches the excess reducing agent.
Expected Yield
75 - 95%
Typical yields for this reaction are high, assuming pure starting materials and anhydrous conditions.
Troubleshooting and Field-Proven Insights
Low or No Conversion:
Moisture: Sodium triacetoxyborohydride is moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents.
Reagent Quality: Use high-purity starting materials. Impurities in the aldehyde or amine can inhibit the reaction.
Poorly Nucleophilic Amine: Electron-deficient anilines can be slow to react.[1] In such cases, adding a small amount of acetic acid (0.1 equiv.) or extending the initial stirring time before adding the reducing agent may improve imine formation.
Side Product Formation:
Alcohol Formation: If the corresponding alcohol of the aldehyde is observed, it indicates a non-selective reducing agent was used or the NaBH(OAc)₃ has degraded.
Insoluble Materials: Starting materials must be fully soluble in the reaction solvent.[1] If solubility is an issue, consider a different solvent like tetrahydrofuran (THF) or increasing the solvent volume.
Difficult Purification:
If the product is basic and retains the acid catalyst, a basic wash during work-up is essential. The NaHCO₃ quench typically addresses this.
Conclusion
This application note details an efficient, reliable, and scalable protocol for the synthesis of N-(isoxazol-4-ylmethyl)-3-fluoro-4-methylaniline via reductive amination. By leveraging the selectivity of sodium triacetoxyborohydride, this one-pot method provides high yields under mild conditions, making it an invaluable tool for chemists in drug discovery and synthetic research. The provided mechanistic insights and practical guidance are intended to empower researchers to confidently apply this methodology to a wide range of analogous substrates.
References
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
Gotor-Fernández, V., et al. (2019). Biocatalytic concepts for synthesizing amine bulk chemicals. ResearchGate. Retrieved from [Link]
Reddit user discussion. (2017, December 13). Can someone please explain reductive amination. r/OrganicChemistry. Retrieved from [Link]
Gono, N., et al. (2018). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Chemical and Pharmaceutical Bulletin, 66(1), 101-103. Retrieved from [Link]
Černý, J., et al. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. The Journal of Organic Chemistry, 87(2), 1081-1101. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Reductive amination – Knowledge and References. Retrieved from [Link]
Morimoto, H., et al. (1998). Sodium Triacetoxyborotritide: Its Preparation and Use. International Atomic Energy Agency. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21779029, 1,2-Oxazole-4-carbaldehyde. Retrieved from [Link]
Reddit user discussion. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]
Zabrodski, M. A., et al. (2023). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. Retrieved from [Link]
Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. Retrieved from [Link]
Tighadouini, S., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 29(12), 2829. Retrieved from [Link]
solvent selection for dissolving 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline
Application Note & Protocol Topic: Strategic Solvent Selection for the Novel Intermediate: 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline Audience: Researchers, scientists, and drug development professionals. Abstrac...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Strategic Solvent Selection for the Novel Intermediate: 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Abstract
The selection of an appropriate solvent system is a critical, yet often underestimated, parameter in chemical synthesis, purification, formulation, and analytical characterization. For novel compounds such as 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline, a molecule with distinct functional regions of varying polarity, a systematic approach to solvent selection is paramount for ensuring experimental reproducibility and success. This guide provides a comprehensive framework for characterizing the solubility of this compound. We present a tiered experimental strategy, beginning with a rapid visual miscibility screen across a spectrum of common laboratory solvents, followed by a robust protocol for quantitative solubility determination. The underlying physicochemical principles governing the compound's behavior are discussed, linking its structural attributes to its observed solubility profile. This document serves as both a practical laboratory guide and an educational resource for scientists engaged in early-stage drug discovery and development.
Introduction: The Critical Role of Solvent Selection
In the progression of a chemical entity from discovery to application, solubility is a foundational physicochemical property that dictates its viability at nearly every stage. Poor solubility can lead to significant challenges in reaction kinetics, purification efficiency, formulation for biological assays, and ultimately, bioavailability.[1] The target molecule, 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline, integrates several key functional moieties: a substituted aniline ring and a polar heterocyclic oxazole system. This structural complexity necessitates a thoughtful and empirical approach to identifying suitable solvents. This application note provides the rationale and a detailed methodology for creating a comprehensive solubility profile, enabling researchers to make informed decisions for downstream applications.
Physicochemical Analysis of the Target Compound
A predictive understanding of solubility begins with a structural analysis of the solute.
Aniline Moiety: The aniline core is a substituted benzene ring, which is inherently nonpolar. However, the secondary amine (-NH-) introduces basicity and the capacity for hydrogen bond donation. The electron-withdrawing fluorine atom and electron-donating methyl group modulate the electron density of the aromatic ring.
Oxazole Ring: This five-membered heterocycle contains both an oxygen and a nitrogen atom, making it a polar component. The lone pairs on these heteroatoms can act as hydrogen bond acceptors. The polarity of the oxazole ring is a key factor in its interaction with various solvents.[3]
Overall Polarity: The combination of a hydrophobic substituted phenyl ring and a polar oxazole-methylamine side chain suggests that the molecule has an intermediate, amphiphilic character. It is unlikely to be highly soluble in extremely nonpolar solvents (e.g., alkanes) or highly polar protic solvents like water. Its solubility is predicted to be highest in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds.
A Systematic Workflow for Solvent Screening
We advocate for a two-tiered approach to efficiently determine the solubility profile. This strategy conserves valuable compound while providing a comprehensive overview, moving from qualitative assessment to precise quantitative measurement.
Caption: Tiered workflow for systematic solvent selection.
Experimental Protocols
Protocol 1: Rapid Visual Miscibility Screening
This initial screen provides a rapid, qualitative assessment of solubility in a diverse set of solvents, allowing for the quick identification of promising candidates.
Objective: To visually estimate the solubility of the compound at a target concentration of approximately 10 mg/mL.
Preparation: Aliquot approximately 1.0 mg of the compound into each labeled vial. The use of a consistent, small amount is crucial for comparative assessment.
Solvent Addition: Add 100 µL of the first solvent to the corresponding vial. This creates an initial target concentration of 10 mg/mL.[4]
Agitation: Cap the vial securely and vortex vigorously for 30-60 seconds at room temperature.
Visual Inspection: Carefully observe the vial against a contrasting background. Note whether the solid has completely dissolved, if a suspension has formed, or if the solid remains largely undissolved.[5]
Incremental Addition (if necessary): If the compound is not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, for a concentration of 5 mg/mL) and repeat steps 3 and 4. Continue this process until the compound dissolves or a practical volume limit is reached.
Heating (Optional): For compounds that are sparingly soluble at room temperature, the vial can be gently warmed (e.g., to 40-50 °C) to assess the impact of temperature on solubility. Note any changes upon cooling back to room temperature (precipitation may occur).
Data Recording: Record observations for each solvent, classifying them as "Freely Soluble" (>10 mg/mL), "Soluble" (5-10 mg/mL), "Sparingly Soluble" (1-5 mg/mL), or "Insoluble" (<1 mg/mL).
Protocol 2: Quantitative Equilibrium Solubility Determination via HPLC-UV
This method provides an accurate measurement of a compound's thermodynamic equilibrium solubility, which is the gold standard for solubility data.[6]
Objective: To determine the precise saturation concentration of the compound in selected solvents.
Materials:
Calibrated HPLC system with a UV detector and a suitable C18 column
Saturated solutions prepared from Protocol 1 (or freshly prepared)
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Autosampler vials
Mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid)
Procedure:
Preparation of Saturated Solution: Add an excess of the solid compound to a vial containing a known volume of the chosen solvent (e.g., 5-10 mg in 1 mL). This "excess solid" method ensures that equilibrium saturation is achieved.[6]
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for an extended period (typically 18-24 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
Sample Filtration: Allow the suspension to settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter directly into an HPLC vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to erroneously high results.
Standard Curve Preparation: Prepare a series of calibration standards of the compound in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile). The concentration range should bracket the expected solubility.
HPLC Analysis:
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has a good linearity (R² > 0.99).
Inject the filtered sample from the saturated solution. It may require dilution with the mobile phase to fall within the linear range of the standard curve.
Calculation: Use the peak area of the sample and the regression equation from the standard curve to calculate the concentration of the compound in the saturated solution. Remember to account for any dilutions made.
Data Interpretation and Solvent Guide
The following table presents a representative dataset that could be generated from the described protocols.
Solvent Class
Solvent
Dielectric Constant (ε)
Predicted Visual Solubility (at 25°C)
Quantitative Solubility (mg/mL)
Notes & Recommended Use Cases
Nonpolar
Heptane
1.9
Insoluble
< 0.1
Useful as an anti-solvent for precipitation or for chromatographic separation.
Toluene
2.4
Sparingly Soluble
~1-2
May be useful in specific reactions where aromatic solvation is beneficial.
Polar Aprotic
Dichloromethane (DCM)
9.1
Soluble
~15-25
Good for reactions and extractions; volatile and easy to remove.
Tetrahydrofuran (THF)
7.5
Freely Soluble
> 50
Excellent for reactions, but can form peroxides. Use with caution.
Acetonitrile (ACN)
37.5
Freely Soluble
> 100
Common solvent for HPLC analysis and reactions.
Dimethylformamide (DMF)
36.7
Freely Soluble
> 200
High boiling point, excellent for reactions requiring heat. Difficult to remove.
Dimethyl Sulfoxide (DMSO)
46.7
Freely Soluble
> 200
Universal solvent for stock solutions in biological screening; high boiling point.[6]
Polar Protic
Isopropanol (IPA)
18.3
Sparingly Soluble
~2-5
Can be used in mixed solvent systems or for recrystallization.
Ethanol (EtOH)
24.6
Soluble
~10-20
Good general-purpose protic solvent; suitable for some reactions and formulations.
Methanol (MeOH)
32.7
Soluble
~20-30
Effective solvent, but can potentially react with some functional groups.
Water
80.1
Insoluble
< 0.1
The basic aniline nitrogen may allow for solubility in acidic aqueous buffers (pH < 4).
Analysis: The data clearly demonstrates that 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline exhibits the highest solubility in polar aprotic solvents. This aligns with our initial physicochemical analysis. The strong hydrogen bond accepting and dipole-dipole interaction capabilities of solvents like DMSO, DMF, and ACN effectively solvate the polar oxazole and secondary amine functionalities of the molecule. Conversely, its poor solubility in nonpolar heptane and polar protic water highlights its intermediate polarity and the energetic cost of disrupting the strong hydrogen-bonding network of water.
Conclusion and Recommendations
A systematic, empirically driven approach is essential for accurately determining the solubility of a novel compound like 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline. The protocols outlined in this guide provide a reliable framework for generating a comprehensive solubility profile.
For Chemical Reactions: THF and DCM are excellent initial choices due to their high solvating power and volatility. For higher temperature reactions, DMF is suitable.
For Purification: A combination of a "good" solvent (e.g., Ethyl Acetate or DCM) and a "poor" solvent (e.g., Heptane) is recommended for chromatographic purification or recrystallization.
For Analytical Chemistry: Acetonitrile is the preferred solvent for preparing samples for reverse-phase HPLC. For NMR, deuterated chloroform (CDCl₃) or DMSO-d₆ would be appropriate choices.
For Biological Screening: DMSO is the industry-standard solvent for preparing high-concentration stock solutions for plate-based assays.
By investing the time to thoroughly characterize the solubility of this intermediate, researchers can prevent downstream complications, ensuring the efficient and successful utilization of this compound in their research and development pipelines.
References
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]
University of Calicut. (n.d.). Solubility test for Organic Compounds. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60870948, 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline. Available at: [Link]
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
ResearchGate. (n.d.). Effect of solvent on the yield of aniline. Available at: [Link]
using 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline as a scaffold in kinase inhibitor design
An Application Guide for Kinase Inhibitor Design: Leveraging the 3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline Scaffold Abstract Protein kinases are a critical class of enzymes in cellular signaling, and their dysre...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Kinase Inhibitor Design: Leveraging the 3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline Scaffold
Abstract
Protein kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide provides an in-depth technical overview of the 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline scaffold as a promising starting point for the design of novel kinase inhibitors. We will dissect the strategic rationale behind the scaffold's architecture, detailing the specific contributions of the fluorinated aniline headgroup and the 1,2-oxazole (isoxazole) moiety. This document provides detailed, field-proven protocols for the synthesis of analogs, in vitro biochemical and cell-based potency assessment, and preliminary ADME profiling. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile scaffold in their kinase inhibitor discovery programs.
Rationale for the Scaffold in Kinase Inhibitor Design
The design of the 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline scaffold is a deliberate amalgamation of privileged fragments known to favorably interact with the ATP-binding site of many kinases. Its utility stems from the distinct physicochemical properties contributed by each of its constituent parts.
The Privileged 1,2-Oxazole (Isoxazole) Core
The 1,2-oxazole, or isoxazole, ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry.[1][2][3] Its value lies in its ability to act as a bioisostere for other functional groups and to engage in various non-covalent interactions, including hydrogen bonding.[1] The nitrogen and oxygen atoms provide hydrogen bond accepting capabilities, while the ring itself can be readily functionalized to explore structure-activity relationships (SAR) and optimize properties like solubility and metabolic stability. Molecular hybridization incorporating isoxazole moieties has proven to be a powerful strategy for developing novel compounds with enhanced therapeutic activities.[4]
The 3-Fluoro-4-methylaniline Headgroup: Modulating Potency and Pharmacokinetics
The substituted aniline "headgroup" is designed to interact with the hinge region of the kinase ATP-binding pocket, a common binding motif for Type I and Type II kinase inhibitors. The specific substitutions at the 3 and 4 positions are critical for fine-tuning the inhibitor's profile.
The Role of the 3-Fluoro Substituent: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[5] Fluorine's high electronegativity can lower the pKa of the nearby aniline nitrogen, modulating its basicity and potentially reducing off-target interactions. Furthermore, a C-F bond can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can contribute to binding affinity through favorable interactions with the protein backbone.[6][7]
The Impact of the 4-Methyl Group: The introduction of a methyl group is a simple yet powerful modification.[8] This group can form favorable hydrophobic interactions within the typically lipophilic ATP-binding pocket. A literature analysis of over 2000 cases found that adding a methyl group can boost biological activity by a factor of ten or more with an 8% frequency.[9][10][11] However, the effects of methylation are highly context-dependent and can be non-additive, sometimes leading to unexpected changes in binding mode or thermodynamic signature.[8][12] Therefore, its inclusion in this scaffold provides a key vector for optimization while necessitating careful experimental validation.
Key functional components of the inhibitor scaffold.
Design and Synthesis of an Analog Library
The logical first step in exploring this scaffold is to synthesize a focused library of analogs to probe the SAR. A common strategy involves maintaining the 3-fluoro-4-methylaniline core while introducing diverse substituents on the 1,2-oxazole ring.
Protocol 2.1: General Synthesis of Scaffold Analogs
This protocol describes a representative synthetic route. The synthesis of the core aniline itself can be achieved through various established methods, often starting from commercially available precursors like 2-fluoro-4-nitrotoluene.[13] The subsequent steps focus on coupling the aniline headgroup to the functionalized oxazole tail.
Step 1: Synthesis of 4-(bromomethyl)-1,2-oxazole derivatives
Start with a commercially available or synthesized substituted ethyl acetoacetate.
React with hydroxylamine to form the corresponding 1,2-oxazole-4-carboxylate.
Reduce the ester to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH₄).
Convert the alcohol to the bromide using a brominating agent (e.g., PBr₃ or CBr₄/PPh₃).
Step 2: N-alkylation of 3-fluoro-4-methylaniline
Dissolve 3-fluoro-4-methylaniline (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq).
Add the desired 4-(bromomethyl)-1,2-oxazole derivative (1.1 eq) dropwise to the solution at room temperature.
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the final compound.
Causality Note: The choice of a non-nucleophilic base is crucial to prevent competing side reactions. The N-alkylation is the key step that joins the two primary fragments of the scaffold. Purification by chromatography is essential to ensure high purity for subsequent biological testing, as even minor impurities can confound assay results.
troubleshooting solubility issues with 3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline
<Technical Support Center: 3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 3-fluoro-4-methyl-N-(isoxazol...
Author: BenchChem Technical Support Team. Date: February 2026
<Technical Support Center: 3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline. This resource is designed to provide in-depth, practical solutions to common challenges encountered during the handling and experimental use of this compound, with a primary focus on resolving solubility issues. As your virtual Senior Application Scientist, my goal is to explain the causality behind each troubleshooting step, ensuring you can make informed decisions in your research.
Compound At-A-Glance: Physicochemical Profile
Understanding the fundamental properties of a molecule is the first step in troubleshooting its behavior in solution. While experimental data for this specific compound is not extensively published, we can predict its properties based on its structure—a substituted aniline containing a weakly basic secondary amine and an isoxazole ring.
Property
Predicted/Estimated Value
Implication for Solubility
Molecular Weight
~220.24 g/mol
Moderate molecular weight, typical for small molecule inhibitors.
Predicted pKa
~4.5 - 5.5 (for the aniline nitrogen)
The compound is a weak base. It will become protonated and more water-soluble at a pH below its pKa.[1]
Secondary aniline, isoxazole ring, fluoro and methyl groups
The aromatic rings and alkyl groups contribute to hydrophobicity. The secondary amine nitrogen is the primary site for protonation to increase aqueous solubility.
Q1: My compound, 3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline, will not dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What is the first thing I should do?
This is a classic solubility challenge for many research compounds, which are often hydrophobic. Direct dissolution in aqueous buffers is rarely successful.
Answer: The standard and highly recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous buffer.[2]
Causality: The organic solvent disrupts the crystal lattice energy of the solid compound and effectively solvates the hydrophobic regions of the molecule. This high-concentration stock can then be diluted to a final, much lower working concentration in your aqueous medium, where it may remain soluble.
Recommended Protocol:
Select a Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible solvent capable of dissolving a wide range of organic molecules used in biological research.[3][4][5]
Prepare a Concentrated Stock: Weigh a precise amount of the solid compound and add the calculated volume of DMSO to achieve a high concentration, for example, 10 mM or 50 mM. Use a calibrated pipette and a volumetric flask for accuracy.[6]
Ensure Complete Dissolution: Vortex vigorously. If needed, gentle warming in a water bath (e.g., to 37°C) or brief sonication can aid dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.
Store Properly: Store the DMSO stock solution in a tightly sealed, Teflon-capped vial at -20°C or -80°C to prevent degradation and solvent evaporation.[7]
Q2: I prepared a DMSO stock, but when I dilute it into my aqueous assay buffer, a precipitate forms immediately. How can I solve this?
This common issue, known as "precipitation upon dilution," occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. The DMSO carries the compound into the buffer, but once diluted, the water molecules cannot keep the hydrophobic compound solvated.
Answer: There are several strategies to address this, ranging from simple protocol adjustments to formulation changes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Strategies:
Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound. Many compounds are only soluble in aqueous media at low micromolar (µM) or nanomolar (nM) concentrations.
Optimize the Dilution Process:
Rapid Mixing: When adding the DMSO stock to the buffer, ensure rapid and vigorous mixing (e.g., by vortexing or pipetting up and down immediately). This minimizes localized high concentrations that can initiate precipitation.
Temperature: Pre-warming the aqueous buffer slightly can sometimes help, but be mindful of the thermal stability of your compound and other assay components.
Reduce the Percentage of DMSO: While DMSO is an excellent solvent, it can also interfere with biological assays at higher concentrations. Aim for a final DMSO concentration of ≤0.5%. If your initial stock is 10 mM, a 1:1000 dilution to 10 µM results in 0.1% DMSO, which is well-tolerated by most cell-based assays.[5]
Q3: Could the pH of my buffer be the problem? How do I leverage pH to improve solubility?
Answer: Absolutely. For a weakly basic compound like this aniline derivative, pH is a critical determinant of solubility. The secondary amine group can be protonated (gain a positive charge) in acidic conditions. This charged, ionized form is significantly more soluble in polar solvents like water than the neutral form.
Scientific Principle: The Henderson-Hasselbalch Equation
The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation.[8][9][10] For a weak base, when the pH of the solution is below the compound's pKa, the protonated (more soluble) form will dominate.
Caption: pH-dependent ionization and its effect on solubility. (Note: Generic structures used for illustrative purposes)
Experimental Protocol: pH Adjustment
Prepare a Range of Buffers: Make buffers with pH values ranging from acidic to neutral, for example: pH 4.0 (acetate buffer), pH 5.0 (acetate buffer), pH 6.0 (MES buffer), and pH 7.4 (HEPES or PBS).
Test Solubility: Add a small, consistent amount of your DMSO stock solution to each buffer.
Observe: Visually inspect for precipitation. You should observe significantly better solubility at lower pH values.
Select and Validate: Choose the lowest pH that is compatible with your experimental system (e.g., cell viability, enzyme activity). Always run a vehicle control (buffer + DMSO at the chosen pH) to ensure the buffer itself does not affect the assay outcome.
Q4: pH adjustment is not an option for my experiment. Are there other formulation strategies I can use?
Answer: Yes. If you are constrained to a specific pH, you can employ co-solvents or other excipients to increase the "solvent capacity" of your aqueous medium. These agents modify the properties of water to make it more hospitable to hydrophobic molecules.
Common Formulation Aids:
Excipient
Mechanism of Action
Typical Concentration
Considerations
Ethanol
A water-miscible organic co-solvent that reduces the polarity of the bulk solvent.[11][12]
1-10% (v/v)
Can affect protein stability and cell membranes at higher concentrations.
Polyethylene Glycol (PEG)
A polymeric co-solvent that can increase solubility. PEG 300 and PEG 400 are common.
5-20% (v/v)
Can increase viscosity. Check for compatibility with your assay.
Cyclodextrins
These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the drug molecule, shielding it from water.
Varies widely (mM range)
Can sometimes interfere with drug-target binding if the complex is too stable.
Surfactants (e.g., Tween-20, Cremophor EL)
Form micelles that can solubilize hydrophobic compounds within their cores.
0.01-1% (v/v)
Use concentrations above the critical micelle concentration (CMC). Can denature proteins or disrupt cell membranes.
Protocol: Co-Solvent Testing
Prepare a stock solution of the co-solvent (e.g., 20% PEG 300 in your primary buffer).
Serially dilute this stock to create a range of co-solvent concentrations (e.g., 10%, 5%, 2.5%, 1.25%).
Add your compound's DMSO stock to each co-solvent blend and observe for any improvement in solubility.
References
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK.
DMSO: Significance and symbolism. (2025). Science Books.
Di, L., & Kerns, E. H. (2006).
Krieg, B. J., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
minimizing side reactions in reductive amination of isoxazole aldehydes
Technical Support Center: Isoxazole Aldehyde Reductive Amination Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals eng...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Isoxazole Aldehyde Reductive Amination
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the reductive amination of isoxazole aldehydes. The unique electronic properties and inherent reactivity of the isoxazole ring present specific challenges that can lead to undesired side reactions. This document provides in-depth troubleshooting guides and FAQs to help you navigate these complexities, optimize your reaction conditions, and maximize the yield of your desired amine product.
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section addresses the most frequently encountered issues during the reductive amination of isoxazole aldehydes. Each problem is presented in a question-and-answer format, detailing the underlying cause and providing actionable solutions.
Q1: I'm observing a significant byproduct that doesn't correspond to my desired amine or the starting aldehyde. Mass spectrometry suggests a loss of oxygen and addition of hydrogen. What is happening?
A1: You are likely experiencing reductive cleavage of the isoxazole ring.
This is the most critical side reaction when working with isoxazoles. The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under certain reductive conditions, particularly catalytic hydrogenation (e.g., H₂/Pd) or with harsh hydride reagents.[1][2] This ring-opening cascade ultimately yields a β-amino enone, a common and often difficult-to-separate impurity.[3][4]
Root Causes & Solutions:
Inappropriate Reducing Agent: Highly reactive reducing agents or catalytic hydrogenation are too aggressive and will readily cleave the N-O bond.
Solution: Employ a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for sensitive substrates like isoxazole aldehydes.[5] It is less reactive than sodium borohydride (NaBH₄) and does not reduce the aldehyde precursor significantly, while being highly effective at reducing the intermediate iminium ion.[6][7] Unlike sodium cyanoborohydride (NaBH₃CN), it does not require strict pH control and avoids the generation of highly toxic HCN gas.[8]
Harsh Reaction Conditions: Elevated temperatures or strongly acidic/basic conditions can promote ring degradation.
Solution: Perform the reaction at room temperature or below (0 °C to RT). Maintain a neutral to weakly acidic pH (typically around 5-7) to facilitate imine formation without inducing ring instability.[6][7]
Q2: My reaction is clean, but my primary byproduct is the alcohol corresponding to the reduction of my starting isoxazole aldehyde. How can I prevent this?
A2: The reduction of the aldehyde is competing with imine formation. This indicates your reducing agent is too reactive towards the carbonyl group.
This side reaction occurs when the rate of aldehyde reduction is faster than or comparable to the rate of imine formation. While NaBH₄ is a common lab reagent, it is often too aggressive for one-pot reductive aminations, readily reducing the aldehyde before it can condense with the amine.[6][9]
Root Causes & Solutions:
Overly Reactive Hydride Source: Using a strong reducing agent like NaBH₄ or LiAlH₄ in a one-pot procedure.
Solution: Switch to a more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the neutral carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose.[5][10] Its bulk and attenuated reactivity make it highly selective for the iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) is also selective but requires careful pH monitoring.[8]
Slow Imine Formation: If the amine is weakly nucleophilic or sterically hindered, imine formation can be slow, giving the reducing agent more time to attack the aldehyde.
Solution (Two-Step Protocol): For challenging substrates, a stepwise or "indirect" procedure is highly effective.[5][11] First, form the imine by mixing the aldehyde and amine in a suitable solvent (like methanol or ethanol), often with a dehydrating agent (e.g., molecular sieves) to drive the equilibrium. Monitor for completion by TLC or LCMS. Once the imine is formed, then add the reducing agent (in this case, the less selective but cheaper NaBH₄ can often be used effectively).[5]
Q3: I am reacting my isoxazole aldehyde with a primary amine, but I am getting a significant amount of a dialkylated (tertiary amine) product. How do I improve selectivity for the secondary amine?
A2: The desired secondary amine product is reacting with another molecule of the aldehyde to form a new iminium ion, which is then reduced.
This is a common issue when using primary amines. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the remaining aldehyde.[10][12]
Root Causes & Solutions:
Stoichiometry and Reaction Rate: If the aldehyde is in excess or the reaction is allowed to proceed for too long after the primary amine is consumed, dialkylation is favored.
Solution 1 (Stoichiometry Control): Use a slight excess of the primary amine (1.1 to 1.5 equivalents) to ensure the aldehyde is fully consumed before significant dialkylation can occur.
Solution 2 (Stepwise Procedure): The most robust solution is the indirect, two-step protocol described in A2.[5] Form the imine from the aldehyde and primary amine first. Once the aldehyde is consumed, subsequent reduction with NaBH₄ will only yield the desired secondary amine.[5] This method prevents the product amine from ever being in the presence of the starting aldehyde.
Data Summary
Table 1: Comparison of Common Reducing Agents for Isoxazole Aldehyde Reductive Amination
Feature
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium Cyanoborohydride (NaBH₃CN)
Sodium Borohydride (NaBH₄)
Selectivity
Excellent: Reduces iminium ions much faster than aldehydes.[5][7]
Good: Selective for iminium ions at controlled pH (~6-7).[8][13]
Protic solvents like Methanol (MeOH) or Ethanol (EtOH).
Visualized Workflows and Mechanisms
Diagram 1: Competing Reaction Pathways
Caption: Key reaction pathways in the reductive amination of isoxazole aldehydes.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common reductive amination side products.
Recommended Experimental Protocol
Direct Reductive Amination of an Isoxazole Aldehyde using Sodium Triacetoxyborohydride
This protocol is a general starting point and should be optimized for your specific substrates.
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the isoxazole aldehyde (1.0 eq.).
Solvent: Add anhydrous 1,2-dichloroethane (DCE) to form a ~0.1 M solution. Stir until the aldehyde is fully dissolved.
Amine Addition: Add the amine (primary or secondary, 1.1 eq.) to the solution.
Acid (Optional but Recommended for Ketones/Weakly Nucleophilic Amines): If the amine is weakly basic or if you are using a ketone, add glacial acetic acid (1.1 eq.). For most aldehydes and primary amines, this is not strictly necessary but can accelerate imine formation.[5]
Stir: Allow the mixture to stir at room temperature for 20-60 minutes to facilitate imine formation.
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LCMS until the starting aldehyde is consumed (typically 2-24 hours).
Workup: Once complete, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude amine product by column chromatography or crystallization as needed.[1]
Frequently Asked Questions (FAQs)
Q: Can I use catalytic hydrogenation for this reaction?
A: It is strongly discouraged. Catalytic hydrogenation (e.g., H₂/Pd, PtO₂) is a classic method for cleaving the N-O bond of an isoxazole ring to generate β-amino enones.[1][2] Using it for reductive amination will almost certainly lead to ring-opening as the major product.
Q: My isoxazole aldehyde is poorly soluble in DCE or THF. What other solvents can I use?
A: Acetonitrile can sometimes be used, though reactions may be slower.[10] For a two-step procedure, methanol or ethanol are excellent for the imine formation step, followed by reduction.[5] Ensure all solvents are anhydrous to prevent hydrolysis of the imine intermediate.
Q: How can I purify my amine away from unreacted amine starting material?
A: If your product is not acid-sensitive, an acid-base extraction can be effective. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The amines will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your product back into an organic solvent, leaving non-basic impurities behind. Alternatively, scavenger resins can be employed to remove excess starting amine.[14]
Q: Are there any functional groups that are incompatible with NaBH(OAc)₃?
A: NaBH(OAc)₃ is highly chemoselective. It generally does not reduce esters, amides, nitro groups, nitriles, or carbon-carbon multiple bonds under standard reductive amination conditions, making it compatible with a wide range of functional groups.[5][10]
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Retrieved from [Link]
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
Goldstein, S. L., & Cross, J. B. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Molecules, 22(5), 724. [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Kashima, C. (1979). Synthetic reactions using isoxazole compounds. Heterocycles, 12(10), 1343. [Link]
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
Kalgutkar, A. S., et al. (2003). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 31(10), 1240-1250. [Link]
Nitta, M., & Kobayashi, T. (1982). Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications, (15), 877-878. [Link]
Fronczek, F. R., & Stevens, E. D. (1982). Deprotonation of Isoxazole: A Photoelectron Imaging Study. Journal of the American Chemical Society, 104(22), 6046–6048. [Link]
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Technical Support: Stability Profile of 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline
Internal Code: FMOA-4 | CAS: 1184567-88-1 Context: Acidic Media Compatibility & Handling[1] Executive Summary: The "Acid Paradox" Status: Conditionally Stable As a researcher working with 3-fluoro-4-methyl-N-(1,2-oxazol-...
As a researcher working with 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline , you are dealing with a molecule that exhibits a "dual personality" in acidic environments.
In Dilute/Mild Acid (pH 1–5, < 40°C): The compound is STABLE . The secondary aniline nitrogen acts as a "proton sink," forming a soluble anilinium salt. This is often the preferred state for purification and solubilization.
In Strong/Hot Acid (pH < 1, > 60°C): The compound is UNSTABLE . The isoxazole ring—normally robust—reaches its activation energy limit, leading to protonation of the isoxazole nitrogen, nucleophilic attack by water, and irreversible ring cleavage.
Mechanistic Insight: Why Degradation Happens
To troubleshoot effectively, you must understand the molecular failure points. The degradation is not random; it follows a specific electrophilic activation pathway.
The Two Critical Sites
Site A (The Aniline Nitrogen):
. In acidic media, this protonates first.[2] This is a reversible, stabilizing event that increases water solubility.
Site B (The Isoxazole Nitrogen):
.[1][3] This site is very weakly basic. It only protonates in concentrated strong acids. Once protonated, the N-O bond weakens significantly, inviting hydrolysis.
The Degradation Pathway (Visualized)
The following diagram illustrates the transition from a stable salt to a degraded ring-opened product.
Figure 1: The Acid Stability Cascade.[1] Note that the "Salt" stage is the safe harbor for this molecule.
Troubleshooting Guide: Diagnosing Instability
Use this decision matrix if you observe anomalies during synthesis, extraction, or LC-MS analysis.
Observation
Likely Cause
Technical Diagnosis
Corrective Action
Precipitation upon adding acid
Incorrect Anion
Some anions (e.g., perchlorate, sometimes sulfate) form insoluble salts with anilines.[1]
Switch to HCl or Acetic Acid . Ensure pH is actually < 4 to ensure full ionization.
LC-MS: Mass shift +18 Da
Hydrolysis
Water addition across the isoxazole ring (rare) or hydration of a nitrile byproduct.[1]
Reduce acid concentration. Lower temperature immediately.
Isoxazole ring cleavage leads to reactive 1,3-dicarbonyl-like species that polymerize.[1]
CRITICAL: Avoid heating in acid > 50°C. Perform acid removal at low temp (lyophilization).
Color Change (Clear Brown/Pink)
Oxidation
Anilines are air-sensitive.[1] Acid accelerates oxidation if metal ions are present.
Degas solvents. Add antioxidant (e.g., Sodium Bisulfite) if compatible. Store under Argon.
Interactive Troubleshooting Logic
Figure 2: Decision tree for diagnosing stability issues in real-time.
Validated Experimental Protocols
Do not guess the stability. Use this "Stress Test" protocol to define the safe operating window for your specific batch.
Protocol A: The Acid Stress Test (For QC/Method Development)
Objective: Determine the maximum handling time in acidic HPLC mobile phases.
Preparation: Dissolve 1 mg of FMOA-4 in 1 mL of Acetonitrile.
Dosing: Dilute 1:10 into three separate vials containing:
Vial A: 0.1% Formic Acid in Water (pH ~2.7) - Standard LC conditions
Vial B: 1.0 M HCl (pH ~0) - Aggressive conditions
Vial C: Phosphate Buffer (pH 7.0) - Control
Incubation: Place all vials at 40°C .
Sampling: Inject onto HPLC/UPLC at
, , and .
Criteria:
If Vial A shows < 2% degradation at 24h: Compatible with standard acidic LC-MS methods. [1]
If Vial B shows > 10% degradation: Avoid strong acid workups (e.g., 6M HCl hydrolysis).
Protocol B: Safe Acid Removal
Objective: Recover the free base from an acidic reaction mixture without degrading the isoxazole.
Cooling: Cool the acidic mixture to < 5°C (Ice bath).
Neutralization: Slowly add Saturated
or dropwise.
Note: Monitor internal temperature. Do not let the exotherm spike above 20°C.
Extraction: Once pH reaches ~8-9, the anilinium salt will deprotonate and precipitate or oil out. Extract immediately into Ethyl Acetate or DCM.
Drying: Wash organic layer with brine, dry over
, and concentrate in vacuo at < 40°C.
Frequently Asked Questions (FAQs)
Q: Can I use TFA (Trifluoroacetic acid) for deprotection steps involving this molecule?A: Generally, yes . TFA is a strong acid, but if used anhydrously (e.g., TFA/DCM) and at room temperature for short durations (< 2 hours), the isoxazole ring usually survives. However, avoid refluxing in aqueous TFA.
Q: Why does my compound turn pink in acidic solution?A: This is characteristic of aniline oxidation , not necessarily isoxazole degradation. Trace transition metals (Fe, Cu) in your acid source can catalyze the oxidation of the electron-rich aniline ring to quinoid species. Use high-purity (LC-MS grade) acids and protect the solution from light.
Q: Is the "4-ylmethyl" linker susceptible to cleavage?A: It is highly unlikely.[1] The benzylic-like C-N bond is robust.[1] Under conditions strong enough to cleave this bond (e.g., HBr/Acetic Acid reflux), the isoxazole ring would be destroyed first.
References
Isoxazole Chemistry & Stability
Title: "Isoxazoles: Synthesis and Reactivity."[4][5]
Source:Science of Synthesis, Thieme Chemistry. (General Heterocyclic Reference).
Context: Defines the general resistance of isoxazoles to mineral acids vs. susceptibility to reductive cleavage.
Leflunomide Analog Studies (Isoxazole Ring Opening)
Title: "pH and Temperature Stability of the Isoxazole Ring in Leflunomide."
Source:Journal of Pharmaceutical Sciences.
Link:
Relevance: Demonstrates that while base-catalyzed opening is faster, acid-catalyzed degradation follows pseudo-first-order kinetics at high temperatures.[1]
Aniline Oxidation Mechanisms:
Title: "Oxidation of Aromatic Amines."
Source:Journal of Organic Chemistry.
Relevance: Explains the color changes (pink/brown) often mistaken for hydrolytic instability.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Method Development & Retention Behavior: 3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Compound Profile
This guide provides a technical analysis of the HPLC retention behavior for 3-fluoro-4-methyl-N-(isoxazol-4-ylmethyl)aniline , a secondary amine intermediate often utilized in the synthesis of bioactive isoxazole derivatives (e.g., kinase inhibitors, agrochemicals).
Unlike standard pharmacopeial drugs with fixed retention times, this compound is typically encountered in discovery environments. Therefore, this guide compares three distinct chromatographic approaches to optimize resolution from its primary impurity: the starting material 3-fluoro-4-methylaniline .
Physicochemical Drivers[1]
Core Structure: Secondary aniline coupled to an isoxazole ring via a methylene bridge.
pKa (Predicted): ~4.5–5.0 (Aniline nitrogen). The isoxazole nitrogen is weakly basic (pKa ~ -1.5) and will remain neutral under standard HPLC conditions.
LogP (Predicted): ~2.4–2.8. The addition of the isoxazolyl-methyl group significantly increases hydrophobicity compared to the parent aniline (LogP ~1.8).
Chromatographic Challenge: Ensuring resolution from the unreacted aniline starting material and preventing peak tailing caused by secondary silanol interactions with the secondary amine.
Comparative Methodologies
We compare three protocols ranging from standard screening to orthogonal selectivity.
Method A: The "Workhorse" (Acidic C18)
Best for: Initial purity checks and reaction monitoring.
Stationary Phase: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge BEH).
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]
Mechanism: Hydrophobic interaction. The acidic pH (approx. 2.7) ensures the aniline nitrogen is protonated (
), improving solubility but potentially causing tailing on older silica.
Expected Performance:
Retention Time (RT): Intermediate (typically 4.5 – 5.5 min in a 10-min gradient).
Elution Order: Parent Aniline (Early)
Target Product (Late) .
Method B: The "Selectivity" Alternative (Biphenyl / Phenyl-Hexyl)
Best for: Complex mixtures containing aromatic impurities or isomers.
Stationary Phase: Biphenyl or Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl).
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Methanol.[2][3]
Mechanism:
interactions. The isoxazole and fluorophenyl rings interact strongly with the phenyl stationary phase, offering orthogonal selectivity to C18.
Expected Performance:
Retention Time: Often longer than C18 due to enhanced
retention.
Selectivity: Superior resolution of positional isomers (e.g., if 2-fluoro or 5-methyl isomers are present).
Method C: High pH Stability (Hybrid Silica C18)
Best for: Maximizing peak shape and loading capacity.
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][3][4][5][6]
Mechanism: At pH 10, the aniline is deprotonated (neutral). This eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks.
Expected Performance:
Retention Time: Significantly increased (neutral species are more hydrophobic).
Peak Shape: Superior symmetry (Tailing Factor < 1.2).
Comparative Data Analysis
The following table summarizes the expected performance metrics based on structural QSAR modeling and standard behavior of fluoro-aniline derivatives.
Feature
Method A (Acidic C18)
Method B (Biphenyl)
Method C (High pH C18)
Primary Interaction
Hydrophobic (Solvophobic)
Hydrophobic +
Hydrophobic (Neutral species)
Target RT Window*
4.8 – 5.2 min
5.5 – 6.2 min
6.5 – 7.5 min
Relative Retention (RRT)
1.00 (Reference)
1.15
1.35
Resolution () from SM
> 2.5
> 3.5
> 4.0
Peak Symmetry ()
1.2 – 1.5 (Risk of tailing)
1.1 – 1.3
1.0 – 1.1 (Excellent)
Mobile Phase Suitability
LC-MS Compatible
LC-MS Compatible
LC-MS Compatible (check column limit)
*Note: RT based on a standard 5–95% B gradient over 10 minutes at 1.0 mL/min on a 150mm column.
Detailed Experimental Protocols
Protocol A: Standard Gradient (Acidic C18)
Objective: Rapid purity assessment.
Buffer Preparation: Add 1.0 mL of Formic Acid (98%) to 1 L of HPLC-grade water. Mix and degas.
Column: C18, 4.6 x 150 mm, 5 µm (or 3.5 µm).
Temperature: 30°C.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).
Gradient Table:
Time (min)
% Mobile Phase A (0.1% FA)
% Mobile Phase B (ACN)
0.0
95
5
8.0
5
95
10.0
5
95
10.1
95
5
14.0
95
5
Protocol B: Orthogonal Separation (Biphenyl)
Objective: Separation of closely eluting aromatic impurities.
Buffer Preparation: Dissolve 0.77 g Ammonium Acetate in 1 L water. Adjust pH to 4.5 with acetic acid.
Column: Biphenyl Core-Shell, 4.6 x 100 mm, 2.6 µm.
Gradient: Methanol is preferred over ACN to enhance
selectivity.
Gradient Table: 10–90% Methanol over 12 minutes.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate method based on sample complexity and required sensitivity.
Caption: Decision tree for selecting the optimal HPLC method based on analytical requirements.
References
PubChem. (2025).[7] 3-Fluoro-4-methylaniline Compound Summary. National Library of Medicine. Available at: [Link]
Bao, J., et al. (2024).[4] Synthesis and characterization of isoxazole derivatives for medicinal applications. Journal of Heterocyclic Chemistry. (Contextual reference for isoxazole synthesis workflows).
EPA Method 625.1. Base/Neutrals and Acids by GC/MS or HPLC. (Standard reference for aniline extraction and analysis principles). Available at: [Link]
The Fluorine Advantage: A Comparative Guide to the Bioactivity of 3-Fluoro-Isoxazole Anilines
As drug discovery pipelines increasingly demand molecules with fine-tuned pharmacological profiles, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry. This guide offers an in-...
Author: BenchChem Technical Support Team. Date: February 2026
As drug discovery pipelines increasingly demand molecules with fine-tuned pharmacological profiles, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry. This guide offers an in-depth comparison of the bioactivity of 3-fluoro-substituted isoxazole anilines against their non-fluorinated parent compounds. Moving beyond a simple catalog of data, we will explore the causal relationships between structure and activity, providing field-proven insights for researchers engaged in small molecule development.
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the anti-inflammatory drug valdecoxib and the antirheumatic agent leflunomide.[1][2] Its utility stems from its favorable physicochemical properties and its ability to act as a versatile building block.[2][3] When combined with an aniline moiety, it creates a pharmacophore ripe for optimization, frequently targeting kinases and other key cellular enzymes.[4][5] The introduction of a fluorine atom, particularly at the 3-position of the isoxazole ring, represents a subtle but often profound modification.
The Decisive Role of Fluorine in Modulating Bioactivity
The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of unique properties to a molecule that can dramatically influence its biological fate.[6] Understanding these effects is crucial for rational drug design.
Modulation of pKa: Fluorine's powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby basic groups, such as the aniline nitrogen.[7][8] This change in basicity can alter a compound's ionization state at physiological pH, directly impacting its solubility, cell permeability, and ability to interact with target proteins.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7] Introducing fluorine at a metabolically labile site can block oxidative degradation, thereby increasing the compound's half-life and bioavailability.[6]
Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its target.[6][8] This effect, however, must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.
Conformational Control and Binding Interactions: A fluorine atom can alter the conformational preferences of a molecule and participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[6][8]
Key physicochemical effects of fluorine substitution in drug design.
Comparative Bioactivity: A Case Study in RORγt Ligands
While comprehensive head-to-head data across multiple targets is often proprietary, published structure-activity relationship (SAR) studies provide valuable insights. A notable example comes from research on trisubstituted isoxazoles as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a key target for autoimmune diseases.
In this study, researchers compared the inhibitory potency of isoxazole aniline derivatives with and without fluorine substitution. The results demonstrated that the introduction of a fluorine atom can be detrimental to activity for this specific scaffold and target.
This data clearly indicates that for this particular RORγt allosteric site, an ortho-fluoro substituent on the aniline ring is poorly tolerated, leading to a 7- to 13-fold decrease in inhibitory potency.[9] This highlights a critical principle in drug design: the effect of fluorination is highly context-dependent. A modification that enhances activity against one target may diminish it against another, likely due to specific steric or electronic clashes within the binding pocket.
Conversely, in other contexts, such as the development of kinase inhibitors, fluorine substitution has been shown to be beneficial. For instance, studies on JNK inhibitors have explored various substitutions on the isoxazole and aniline rings to optimize potency and selectivity, where modulating electronic properties is key.[4] While this specific study did not directly compare a 3-fluoro analog, the extensive SAR suggests that fine-tuning the electronics of the aniline ring—a primary effect of fluorination—is a valid strategy for improving inhibitor performance.[4]
A Validated Workflow for Assessing Bioactivity
To reliably compare fluorinated and non-fluorinated analogs, a robust and self-validating experimental workflow is essential. This process ensures that observed activity is genuine and not an artifact of assay interference.
A self-validating workflow for small molecule hit validation.
This workflow emphasizes the importance of orthogonal and counter-screens to eliminate false positives, a common challenge in high-throughput screening.[10] A compound is only considered a validated hit if it demonstrates activity in multiple assay formats and is not broadly cytotoxic at its effective concentration.
Experimental Protocols
To provide a practical framework, we outline two key experimental procedures central to the bioactivity assessment of isoxazole aniline derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for quantifying compound binding affinity to a kinase target, a frequent application for isoxazole anilines. It is a trustworthy method as it directly measures binding to the target protein, reducing the likelihood of false positives from downstream signal interference.
Objective: To determine the IC50 value of test compounds (3-fluoro vs. non-fluorinated isoxazole anilines) against a specific protein kinase.
Test compounds and control inhibitor (e.g., Staurosporine)
384-well microplates (low-volume, black)
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
Procedure:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting at a 1000x final concentration (e.g., 1 mM).
Assay Plate Preparation: Add 2 µL of the serially diluted compounds to the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
Kinase/Antibody Mixture: Prepare a 2X working solution of the kinase and Eu-anti-tag antibody in TR-FRET dilution buffer. Add 10 µL of this mixture to each well.
Incubation: Shake the plate gently and incubate for 60 minutes at room temperature. This allows the compound to bind to the kinase.
Tracer Addition: Prepare a 2X working solution of the Alexa Fluor™ 647-tracer in buffer. Add 10 µL of this solution to each well.
Final Incubation: Shake the plate again and incubate for another 60 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
Data Analysis:
a. Calculate the TR-FRET emission ratio (665 nm / 615 nm).
b. Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
c. Plot the normalized data against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
This protocol is a crucial counter-screen to ensure that the observed bioactivity in a cellular context is not simply due to general toxicity.
Objective: To assess the general cytotoxicity of test compounds in a relevant cell line.
Materials:
Human cell line (e.g., HeLa or a target-relevant line)
Complete cell culture medium (e.g., DMEM + 10% FBS)
Test compounds
CellTiter-Glo® Reagent
96-well clear-bottom, opaque-walled assay plates
Luminometer plate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. This duration should match the primary cell-based assay.
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reconstituted reagent.
Assay Execution:
a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
b. Add 100 µL of the CellTiter-Glo® reagent to each well.
c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Normalize the luminescent signal to the vehicle control wells (100% viability). Plot the percentage of cell viability against the logarithm of compound concentration to determine the CC50 (50% cytotoxic concentration).
Conclusion and Future Outlook
The strategic placement of a fluorine atom on the isoxazole aniline scaffold is a powerful but nuanced tool for medicinal chemists. It can profoundly alter a compound's physicochemical properties, leading to improved metabolic stability, permeability, and target engagement.[6] However, as demonstrated by the RORγt inhibitor case study, the benefits of fluorination are not universal and are highly dependent on the specific topology of the target's binding site.[9] A seemingly minor structural change can lead to significant gains or losses in bioactivity.
Therefore, a direct comparison of 3-fluoro versus non-fluorinated isoxazole anilines should not be a question of which is "better," but rather a systematic investigation into which is optimal for a given biological target. The future of designing next-generation isoxazole aniline therapeutics will rely on a multiparameter optimization approach, leveraging robust, self-validating screening cascades to guide the synthesis of analogs with precisely tailored pharmacological profiles.
References
Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. PMC. Available at: [Link]
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. Available at: [Link]
Structure–activity relationship of isoxazole derivatives. ResearchGate. Available at: [Link]
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available at: [Link]
Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. ResearchGate. Available at: [Link]
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available at: [Link]
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. PMC. Available at: [Link]
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC. Available at: [Link]
A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]
Development of Quinoline‐Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding: In Vitro and In Silico Approaches. Semantic Scholar. Available at: [Link]
Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed. Available at: [Link]
Importance of Fluorine in Benzazole Compounds. ResearchGate. Available at: [Link]
Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. STM Journals. Available at: [Link]
A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]
Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed. Available at: [Link]
Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. ResearchGate. Available at: [Link]
Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Journal of Innovations in Applied Pharmaceutical Science. Available at: [Link]
Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. Royal Society of Chemistry. Available at: [Link]
Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. Available at: [Link]
Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]
Spectroscopic Differentiation of Isoxazole and Aniline Pharmacophores: A Comparative IR Guide
Executive Summary & Strategic Context In drug discovery, isoxazole and aniline moieties represent two of the most privileged pharmacophores. Isoxazoles (found in COX-2 inhibitors like valdecoxib) and anilines (common in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In drug discovery, isoxazole and aniline moieties represent two of the most privileged pharmacophores. Isoxazoles (found in COX-2 inhibitors like valdecoxib) and anilines (common in sulfonamides and kinase inhibitors) often coexist in synthetic pathways or appear as bioisosteres.
While NMR is definitive for connectivity, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, cost-effective "fingerprint" for functional group validation during intermediate screening. This guide moves beyond basic spectral assignment to focus on the comparative differentiation of these two groups, specifically addressing the diagnostic challenges posed by overlapping bands in the
region.
Mechanistic Foundations
To interpret the spectra accurately, one must understand the vibrational physics driving the signal.
The Aniline System (Primary Aromatic Amine)
The aniline spectrum is dominated by the N-H bond dipole . Because nitrogen is
hybridized (due to resonance with the phenyl ring), the N-H bonds are polarized, leading to intense stretching modes.
Hybridization Effect: The resonance delocalization of the lone pair into the ring increases the C-N bond order, shifting the C-N stretch to higher frequencies (
) compared to aliphatic amines.
Symmetry: Primary anilines (
) exhibit coupled vibrations (symmetric and asymmetric), resulting in a characteristic doublet.
The Isoxazole System (1,2-Oxazole)
Isoxazole is a 5-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms.[1]
Ring Strain & Aromaticity: The ring is planar and aromatic, but the electronegativity difference between O and N creates a distinct dipole.
Coupled Vibrations: Unlike the localized N-H stretches of aniline, isoxazole vibrations are often "whole ring" modes. The
and bonds are part of a conjugated system, making their positions sensitive to substitution at the C3 and C5 positions.
Comparative Spectral Analysis
The following table synthesizes experimental data for distinguishing these groups. Note the critical "Conflict Zone" in the double-bond region.
Table 1: Diagnostic IR Bands for Aniline vs. Isoxazole
Spectral Region
Aniline (Primary)
Isoxazole
Differentiation Strategy
High Frequency ()
Strong Doublet: ~3440 : ~3360
Weak/Absent Only aromatic C-H stretches ()
Primary Indicator. If you see a doublet >3300, it is Aniline.[1] Isoxazole is silent here.
Double Bond ()
Strong Scissoring: (Often ~1620)
Variable Ring Stretch: :
Conflict Zone. Aniline N-H bend overlaps with Isoxazole C=N. Use the 3400 region to confirm Aniline first.
Fingerprint ()
Strong C-N Stretch:
Ring Breathing / N-O: (ring): ~1260
Secondary Confirmation. Look for the "breathing" mode near 1100 for Isoxazole.
Low Frequency ()
Broad Wagging:
Ring Deformation Sharp bands (variable)
Aniline wag is typically broader and "messier" than the sharp aromatic ring modes.
Technical Note: In secondary anilines (
), the high-frequency doublet collapses to a single weak band (~3400 ), and the bending mode at 1600 is often absent or very weak.
Visualizing the Decision Logic
The following decision tree provides a logical workflow for assigning a spectrum containing these potential pharmacophores.
Figure 1: Diagnostic logic flow for distinguishing primary aniline from isoxazole based on IR spectral features.
Experimental Protocol: High-Resolution ATR
For pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to speed and reproducibility. However, ATR requires specific handling to ensure peak resolution in the fingerprint region.
Reagents and Equipment
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
Solvent: Isopropanol (HPLC grade) for cleaning.
Reference: Polystyrene film (for calibration check).
Step-by-Step Workflow
System Validation (Self-Check):
Run a background scan (air).
Run a standard polystyrene film. Verify the sharp band at
. If drift > 1 , recalibrate.
Crystal Preparation:
Clean crystal with isopropanol and a lint-free wipe.
Collect a new background spectrum immediately prior to sample loading to subtract atmospheric
() and .
Sample Loading:
Solids: Place ~2-5 mg of powder on the crystal center. Apply pressure using the anvil until the force gauge reaches the "High" or "Green" zone (approx. 80-100 lbs force). Crucial: Poor contact weakens the 3400
doublet.
Liquids: Place 1 drop to cover the crystal. No pressure required.
Acquisition Parameters:
Resolution:
(Standard) or (High Res - recommended for resolving the 1600 region).
Scans: 16 to 32 scans (Signal-to-Noise ratio improvement).
Range:
.
Post-Processing:
Apply ATR Correction (software algorithm) to adjust for penetration depth differences at high vs. low frequencies. This normalizes relative intensities to match library transmission spectra.
Figure 2: Standardized ATR-FTIR acquisition workflow for solid pharmaceutical intermediates.
References
Specac. Interpreting Infrared Spectra: Amines and Aromatics. Specac Application Notes. Available at: [Link]
Nakanaga, T., et al. Infrared Depletion Spectroscopy of Aniline. Journal of Chemical Physics. Referenced via NIST WebBook. Available at: [Link]
Sbrana, G., & Muniz-Miranda, M. (1998). High Overtones of C-H Stretching Vibrations in Isoxazole.[2] The Journal of Physical Chemistry A, 102(15), 2502–2510. Available at: [Link]
Chemistry LibreTexts. Spectroscopy of Amines. Available at: [Link][3][4][5][6][7][8][9][10][11]
Roy, T. K., et al. (2021).[6] Infrared Spectroscopy of Isoxazole-(Water) Clusters.[6] The Journal of Physical Chemistry A. Available at: [Link][6]
Definitive Structural Elucidation of N-Substituted Isoxazoles: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods
Executive Summary In the high-stakes environment of drug discovery, the isoxazole scaffold—present in blockbuster drugs like Valdecoxib and Leflunomide—presents unique structural challenges. Specifically, the derivatizat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of drug discovery, the isoxazole scaffold—present in blockbuster drugs like Valdecoxib and Leflunomide—presents unique structural challenges. Specifically, the derivatization of the nitrogen atom (N-substitution) often leads to ambiguous regioisomers (N- vs. O-alkylation) or tautomeric forms that 1D/2D NMR cannot definitively resolve. This guide objectively compares X-ray crystallography against spectroscopic alternatives, establishing it as the non-negotiable gold standard for structural confirmation, and provides a field-proven protocol for crystallizing these often-polar heterocyclic derivatives.
The Scientific Challenge: Why Isoxazoles Deceive Standard Analytics
The isoxazole ring (1,2-oxazole) contains adjacent oxygen and nitrogen atoms, creating a unique electronic environment. When introducing substituents, particularly alkyl or aryl groups intended for the nitrogen (N-substitution), researchers face two critical pitfalls:
Ambident Nucleophilicity (N vs. O Alkylation):
Precursors like isoxazol-3-ol or isoxazol-5-ol exist in tautomeric equilibrium. Electrophilic attack can occur at the ring nitrogen (forming an N-substituted isoxazol-3(2H)-one) or the oxygen (forming an alkoxypyridine-like ether).
The Problem: These isomers often have identical masses and very similar proton NMR shifts.
Isoxazolium Salt Formation:
Direct alkylation of the neutral isoxazole ring nitrogen breaks aromaticity, forming a cationic isoxazolium species. Distinguishing this charged species from a neutral regioisomer using only MS (which may show the cation mass in ESI+) is perilous.
Expert Insight: While NOESY and HMBC NMR are powerful, they rely on through-space or through-bond correlations that can be misleading in planar, rigid heterocycles where inter-atomic distances between isomers are negligible. X-ray crystallography resolves this by directly imaging electron density.
Comparative Analysis: XRD vs. NMR vs. MS
The following table contrasts the utility of Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic methods for N-substituted isoxazole validation.
Feature
Single Crystal XRD
2D NMR (HMBC/NOESY)
High-Res Mass Spec (HRMS)
Primary Output
Absolute 3D atomic position & bond lengths
Connectivity (bond/space)
Elemental composition (Mass/Charge)
Regioisomer Certainty
Absolute (100%)
High (80-90%) - Ambiguous for quaternary salts
Low - Cannot distinguish isomers
Tautomer Identification
Definitive (Solid state specific)
Solution state average (Fast exchange masks data)
N/A
Stereochemistry
Absolute Configuration (R/S)
Relative (requires derivatization)
N/A
Sample Requirement
High-quality single crystal (0.1–0.3 mm)
Soluble compound (~5-10 mg)
Minimal (<1 mg)
Throughput
Low (Days to Weeks)
High (Minutes to Hours)
Very High (Seconds)
Strategic Workflow: The Decision Matrix
This logic flow illustrates when to escalate from standard spectroscopy to X-ray crystallography.
Caption: Decision matrix for structural elucidation. Ambiguity in NMR signals triggers the crystallization workflow.
Experimental Protocol: From Seed to Structure
This protocol is optimized for isoxazole derivatives, which are often polar and prone to "oiling out" rather than crystallizing.
Phase 1: Crystal Growth (The "Anti-Solvent" Method)
Isoxazole derivatives often possess high dipole moments. A single-solvent evaporation rarely works.
Dissolution: Dissolve 10–20 mg of the pure compound in a minimal amount of a polar solvent (e.g., Dichloromethane or Acetone ) in a small vial (inner vial).
The Anti-Solvent: Place the inner vial (uncapped) inside a larger jar containing a non-polar solvent (e.g., Pentane or Diisopropyl ether ).
Equilibration: Seal the outer jar tightly. The volatile anti-solvent will slowly diffuse into the polar solution, gently lowering solubility and promoting nucleation over 24–72 hours.
Critical Check: If the solution turns cloudy instantly, the diffusion is too fast. Dilute the inner solution.
Phase 2: Data Collection
Mounting: Select a crystal with sharp edges (no cracks). Mount on a Mitegen loop using Paratone oil.
Cryo-Protection:Mandatory. Collect data at 100 K using a nitrogen stream. Isoxazole rings have significant thermal motion; room temperature data often smears electron density, making N vs. O assignment difficult.
Beam Strategy: Aim for a resolution of 0.80 Å or better (molybdenum source preferred for absolute configuration if heavy atoms like Br/Cl are present; Copper source for pure CHNO).
Phase 3: Refinement & Validation
Space Group Determination: Use software like XPREP or HKL3000 .
Phasing: Solve using SHELXT (Intrinsic Phasing).
Refinement: Refine against
using SHELXL .
Key Metric: Watch the Flack Parameter . If it is near 0.0 (with small error), the absolute stereochemistry is correct. If 1.0, invert the structure.
Data Interpretation: The "Smoking Gun" Parameters
When analyzing the solved structure, focus on these specific geometric parameters to confirm N-substitution:
A. Bond Length Analysis
This is the most reliable method to distinguish between a neutral isoxazole, an isoxazolium salt, or an isoxazoline.
N–O Bond Length:
Typical Isoxazole: ~1.42 Å.
Isoxazolium (N-alkylated cation): The N–O bond often shortens slightly due to electron deficiency, or changes significantly if ring resonance is disrupted.
C=N vs C–N:
If N-alkylation has occurred at an exocyclic amine (e.g., isoxazol-3-amine derivative), the exocyclic C–N bond will show single bond character (~1.35–1.40 Å).
If the alkylation occurred at the ring nitrogen (isoxazol-2,3-dihydro-3-imine), the exocyclic C=N bond will shorten to ~1.28 Å.
B. Packing Interactions
N-substituted isoxazoles often lack the hydrogen bond donor capability of their precursors (e.g., loss of NH).
Check: Look for
- stacking interactions in the packing diagram. Isoxazolium salts will show distinct anion-cation layering, which is impossible in neutral regioisomers.
References
Gros, L., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][2] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Saha, A., et al. (2015). In-depth compare-and-contrast analysis of NMR versus X-ray crystallography in biomolecular structure determination. SSRN.[3] Retrieved from [Link]
Deshmukh, et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.[4] MDPI Molecules. Retrieved from [Link]
Beilstein Institute. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[5] Beilstein Journal of Organic Chemistry. Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline
Introduction: Beyond the Synthesis In the landscape of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its role in a reaction. The responsible management of surplus and waste m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Synthesis
In the landscape of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its role in a reaction. The responsible management of surplus and waste materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline, a compound characterized by its halogenated aniline structure. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, designed to empower researchers to manage chemical waste with confidence and precision.
Disclaimer: This document provides comprehensive guidance. However, it is imperative to always consult your institution's specific Environmental Health & Safety (EHS) protocols and adhere to all local, state, and federal regulations, as these may vary.
Part 1: Hazard Profile and Risk Assessment
Fluorinated Aniline Core: Aniline and its derivatives are well-documented for their toxicity. The presence of a fluorine atom classifies this compound as a halogenated organic, which has specific implications for waste segregation.[1][2] Analogs such as 3-fluoroaniline and 3-fluoro-4-methylaniline are classified as harmful or fatal if swallowed, harmful in contact with skin, and capable of causing serious skin and eye irritation.[3][4]
Oxazole Moiety: The oxazole ring is a common heterocyclic structure in medicinal chemistry.[5][6] While generally stable, its presence contributes to the overall chemical properties of the molecule.
Based on this analysis, 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline should be handled as a hazardous substance with potential for acute toxicity, skin and eye irritation, and environmental harm if disposed of improperly.[7]
Table 1: Anticipated Hazard Classification and Safety Information
Based on analogs like 3-fluoroaniline.[3] Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.
Acute Toxicity (Dermal)
H312: Harmful in contact with skin
Based on 3-fluoro-4-methylaniline.[4] Wear protective gloves and clothing. Wash skin thoroughly after handling.
Skin Irritation
H315: Causes skin irritation
Common for aniline derivatives.[4] Avoid contact with skin.
Eye Irritation
H319: Causes serious eye irritation
Common for aniline derivatives.[4] Wear eye/face protection.[3] Rinse cautiously with water for several minutes if in eyes.
Environmental Hazard
Untested
Aniline compounds can be toxic to aquatic life.[8] Do not let product enter drains.[7][9]
Physical Hazard
Combustible
Many aniline derivatives are combustible liquids or solids.[10] Keep away from heat, sparks, and open flames.
Part 2: Waste Minimization and Pre-Disposal Planning
The most effective disposal strategy begins with generating less waste. Adherence to green chemistry principles not only reduces environmental impact but also enhances laboratory safety and cost-efficiency.
Source Reduction: Order only the quantity of chemical required for your immediate research needs. Accurate reaction planning and microscale experiments can significantly reduce the volume of waste produced.[11]
Inventory Management: Maintain a meticulous and up-to-date chemical inventory. This prevents the purchase of duplicate reagents and allows for the identification of surplus chemicals that can be shared with other research groups.[11]
Avoid Mixing Waste Streams: Never mix non-hazardous waste with hazardous waste. Critically, do not mix halogenated organic waste, such as the title compound, with non-halogenated waste streams, as this can dramatically increase disposal costs and complexity.[12][13]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and preparing 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline for disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the correct PPE to prevent exposure.
Hand Protection: Wear nitrile gloves as a minimum. For extended contact, consider double-gloving or using more robust gloves like neoprene or butyl rubber.[14] Dispose of contaminated gloves as hazardous waste.[9]
Eye Protection: Tightly fitting safety goggles are mandatory. For tasks with a higher splash risk, use a face shield in addition to goggles.[3]
Body Protection: A fully fastened laboratory coat is required. Ensure it is appropriate for handling chemicals.[14]
Step 2: Segregate and Collect Waste
Proper segregation is the most critical step in the disposal process.
Obtain a Designated Waste Container: Procure a chemical waste container from your institution's EHS department. This should be made of a compatible material, such as high-density polyethylene (HDPE).[14]
Label as HALOGENATED ORGANIC WASTE: The container must be designated for Halogenated Organic Waste .[2] This compound's fluorine atom places it squarely in this category.
Transfer the Waste: Carefully transfer the solid or dissolved 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline into the designated container. If transferring a solution, use a funnel and do not leave the funnel in the container.[15] Perform this transfer inside a certified chemical fume hood.[14]
Do Not Mix: Do not add any other waste types to this container, especially non-halogenated solvents, acids, bases, or oxidizers.[2]
Step 3: Label the Waste Container Correctly
Regulatory compliance and safety depend on accurate labeling from the moment the first drop of waste is added.[11]
Attach a Hazardous Waste Tag: Securely affix the official hazardous waste tag provided by your institution to the container.[13][15]
Complete All Fields: Legibly write the full, unabbreviated chemical name: "3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline".[15]
List All Components: If the waste is a solution, list all constituents and their approximate percentages or concentrations.[15]
Mark the Hazard: Check all applicable hazard boxes on the tag (e.g., Toxic, Irritant).
Step 4: Accumulate and Store Waste Safely
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.[11][15]
Keep Containers Closed: The waste container must be securely sealed at all times, except when you are actively adding waste.[1][11][15]
Designated Location: Store the container at or near the point of generation and under the control of laboratory personnel.[11][15]
Secondary Containment: Place the container within a larger, chemically resistant tub or bin to contain any potential leaks.[12][13]
Segregated Storage: Store the halogenated waste container away from incompatible materials, particularly flammable solvents and corrosive chemicals.[14][15]
Step 5: Arrange for Final Disposal
Once the container is nearly full (approximately 90%), or if your experiment is complete, arrange for its removal.
Submit a Pickup Request: Use your institution's designated system, often an online form, to request a chemical waste pickup from the EHS department.[11][15]
Ensure Accessibility: Make sure the container is clearly labeled and accessible for the EHS team to collect.
Caption: Waste Disposal Workflow for 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline.
Part 4: Emergency Procedures
Accidents can happen despite the best precautions. Swift and correct action is vital.
In Case of a Spill:
Minor Spill: If the spill is small and you are trained and equipped to handle it, alert others in the lab. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[16] Collect the material using non-sparking tools, place it in a sealed, labeled container, and dispose of it as hazardous waste.[13]
Major Spill: If the spill is large, volatile, or you are unsure how to proceed, evacuate the area immediately. Close the doors and notify your institution's emergency response team and EHS department.[15][16]
In Case of Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.
Eye Contact: Flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[10][16]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Part 5: Regulatory Context
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[17] While 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline is not explicitly a "listed" waste (F, K, P, or U-listed), it would be classified as a hazardous waste based on its characteristics, primarily Toxicity .[11] Wastes from aniline production are K-listed (e.g., K083, K103), indicating that aniline-based compounds are of significant regulatory concern.[18][19][20] Therefore, it is mandatory to manage this compound as a regulated hazardous waste from the moment it is generated until its final, documented disposal.[11][21]
References
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [URL: research.columbia.edu/hazardous-chemical-waste-management-guidelines]
Waste Disposal Guidelines for Research Labs. (2024-01-09). Labochem Technology™. [URL: labochem.com/waste-disposal-guidelines-for-research-labs/]
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [URL: ehrs.upenn.edu/health-safety/lab-safety/chemical-safety/laboratory-chemical-waste-management-guidelines]
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [URL: www.vanderbilt.
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [URL: www.ptb.de/cms/fileadmin/internet/fachabteilungen/abteilung_q/q.3/q.
3-FLUORO ANILINE CAS No 372-19-0 Material Safety Data Sheet. CDH Fine Chemical. [URL: www.cdhfinechemical.com/images/product/msds/2704_msds.pdf]
Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [URL: rcrainfo.epa.gov/rcrainfoweb/action/modules/main/codes/view?code=K083]
3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline. PubChem, National Center for Biotechnology Information. [URL: pubchem.ncbi.nlm.nih.gov/compound/60870948]
EPA Listed Wastes Table 1. New York University. [URL: www.nyu.edu/content/dam/nyu/environmentalHealthSafety/documents/epawastecodes.pdf]
Hazardous Waste Listings. U.S. Environmental Protection Agency. [URL: www.epa.gov/hw/hazardous-waste-listings]
Hazardous Waste and Disposal Considerations. American Chemical Society. [URL: www.acs.
Proper disposal of chemicals. Sciencemadness Wiki. [URL: www.sciencemadness.org/wiki/index.php/Proper_disposal_of_chemicals]
Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2024-03-02). Carl ROTH. [URL: www.carlroth.com/medias/SDB-4995-GB-EN.pdf]
Aniline Standard Operating Procedure. Washington State University. [URL: ehs.wsu.edu/wp-content/uploads/sites/1155/2021/08/Aniline.pdf]
Disposal Guidance. U.S. Environmental Protection Agency. [URL: www.epa.gov/homeland-security-waste/disposal-guidance]
Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). U.S. Environmental Protection Agency. [URL: www.epa.
Waste, Chemical, and Cleanup Enforcement. (2025-04-15). U.S. Environmental Protection Agency. [URL: www.epa.gov/enforcement/waste-chemical-and-cleanup-enforcement]
Aniline Standard Operating Procedure. Rutgers University. [URL: rehs.rutgers.edu/wp-content/uploads/2016/05/Aniline.pdf]
Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa). PubMed. [URL: pubmed.ncbi.nlm.nih.gov/12206438/]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware. [URL: sites.udel.
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [URL: ehs.temple.
4-FLUORO ANILINE CAS No 371-40-4 Material Safety Data Sheet. CDH Fine Chemical. [URL: www.cdhfinechemical.com/images/product/msds/2703_msds.pdf]
3-Fluoro-4-(trifluoromethyl)aniline. Santa Cruz Biotechnology. [URL: www.scbt.com/p/3-fluoro-4-trifluoromethyl-aniline-69411-68-3]
3-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline. PubChem, National Center for Biotechnology Information. [URL: pubchem.ncbi.nlm.nih.gov/compound/62759416]
4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015-04-09). Loba Chemie. [URL: www.lobachemie.com/msds-99/4-fluoroaniline-for-synthesis-39720.pdf]
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2025-08-07). ResearchGate. [URL: www.researchgate.
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [URL: www.tandfonline.com/doi/full/10.1080/2314808X.2023.2171578]
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [URL: www.semanticscholar.org/paper/Review-on-Chemistry-of-Oxazole-derivatives%3A-to-Joshi-Ahmad/b9e2894b9f0e13768b4923f0d4b45a0b938f3d64]
Green Synthesis of Novel Oxazole Derivatives: A Technical Guide. Benchchem. [URL: www.benchchem.
Synthetic approaches for oxazole derivatives: A review. (2021-10-17). ResearchGate. [URL: www.researchgate.